The tables below summarize general experimental approaches for discovering and evaluating DprE1 inhibitors, based on the literature surveyed.
Table 1: Common In Silico Discovery Protocols for DprE1 Inhibitors
| Protocol Step | Description | Key Software/Tools (with examples) |
|---|---|---|
| Target Preparation | Protein structure (e.g., PDB: 4KW5) is prepared by adding hydrogen atoms, assigning bond orders, and optimizing side-chain orientations. | Schrodinger Suite (Protein Preparation Wizard) [4] [5] |
| Ligand Preparation | Compound libraries are energy-minimized, and possible ionization states are generated at a specified pH. | Schrodinger Suite (LigPrep) [4] |
| Molecular Docking | Prepared ligands are docked into the active site of DprE1 to predict binding poses and affinity. | Glide [4] [5], CDOCKER [6] |
| Molecular Dynamics (MD) Simulations | The stability of the protein-ligand complex is assessed over time in a simulated biological environment. | Desmond [4], AMBER [5] |
| Binding Free Energy Calculation | The MM-GBSA method is used to calculate the free energy of binding from MD trajectories. | Prime/MM-GBSA [4] [5] |
Table 2: Common In Vitro Biological Evaluation Protocols
| Assay Type | Description | Key Parameters Measured |
|---|---|---|
| Antimycobacterial Activity | Determines the minimum concentration of compound required to inhibit the growth of M. tuberculosis (e.g., H37Rv strain). | Minimum Inhibitory Concentration (MIC) [2] [6] |
| Enzyme Inhibition Assay | Measures the direct inhibition of the DprE1 enzyme activity in a biochemical setting. | Half Maximal Inhibitory Concentration (IC50) [6] |
| Cytotoxicity Assay | Evaluates the compound's toxicity against mammalian cell lines (e.g., NIH-3T3, HEK293). | Cytotoxic Concentration (CC50) / Selectivity Index (SI) [6] [5] |
The following diagram illustrates a typical integrated workflow for discovering DprE1 inhibitors, combining computational and experimental methods as described in the literature.
Typical workflow for discovering DprE1 inhibitors, combining computational and experimental methods.
Understanding the enzyme's mechanism is crucial for inhibitor design. DprE1 catalyzes a key step in the biosynthesis of the mycobacterial cell wall.
DprE1 catalytic mechanism: two-step epimerization via DPX intermediate for cell wall synthesis.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a bacterial enzyme that is essential for the biosynthesis of the mycobacterial cell wall in Mycobacterium tuberculosis (Mtb) [1] [2]. It works in conjunction with its partner enzyme, DprE2.
The following diagram illustrates this key pathway that DprE1 inhibitors disrupt:
The arabinan biosynthesis pathway is critical for Mtb cell wall integrity. DprE1 inhibitors block the conversion of DPR to DPX, preventing the formation of DPA and leading to cell lysis [3].
DprE1 is a validated drug target, and its inhibitors are generally classified into two types based on their mode of action. While the exact nature of this compound is not specified in the search results, it would be expected to operate through one of these established mechanisms [2] [4]:
The crystal structure of DprE1 in complex with inhibitors (e.g., PDB ID 4P8L) provides atomic-level details of these interactions, showing how inhibitors nestle in the active site, often near the FAD cofactor [6].
To establish a compound's mechanism as a DprE1 inhibitor, researchers employ a range of biochemical, genetic, and computational assays. The table below summarizes the core methodologies.
| Method Category | Key Assays/Protocols | Purpose & Measured Outcome |
|---|---|---|
| Biochemical Assays | Enzyme Inhibition Assay [4] | Measures the compound's ability to directly inhibit purified DprE1 enzyme activity. Outcome: IC₅₀ (half-maximal inhibitory concentration). |
| Cellular Assays | Whole-Cell Screening (MIC) [6] [2] | Determines the lowest concentration of the compound that inhibits visible growth of Mtb in culture. Outcome: MIC (Minimum Inhibitory Concentration). |
| Genetic Validation | Mutant Selection & Sequencing [6] | Isolates spontaneous resistant mutant bacteria and sequences their genomes to identify mutations in the dprE1 gene, confirming the compound's target. |
| Structural Analysis | X-ray Crystallography [6] | Determines the high-resolution 3D structure of DprE1 in complex with the inhibitor to visualize binding interactions. |
| In Silico Studies | Molecular Docking & Dynamics [4] | Computationally predicts the binding pose, affinity, and stability of the inhibitor within the DprE1 active site. |
When evaluating data for a compound like this compound, understanding the following metrics is crucial for assessing its potency [7]:
It is important to note that a low IC₅₀ does not always directly translate to a low MIC, as factors like cell permeability and bacterial metabolism can affect the compound's activity in a cellular context [7].
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a key enzyme in the biosynthesis of arabinogalactan, a critical component of the Mycobacterium tuberculosis (Mtb) cell wall [1] [2] [3]. The cell wall's unique structure is vital for the bacterium's survival and virulence.
DprE1 works with its partner enzyme, DprE2, in a two-step epimerization process to produce decaprenylphosphoryl-D-arabinose (DPA) [4] [3]. DPA is the sole sugar donor for the arabinan segments of arabinogalactan and lipoarabinomannan (LAM). Without DPA, the cell wall cannot be properly constructed, leading to loss of structural integrity and bacterial death [4]. The diagram below illustrates this critical pathway.
The DprE1-catalyzed epimerization reaction is essential for producing DPA, a key building block of the Mtb cell wall. Inhibiting DprE1 disrupts this pathway.
The druggability of DprE1 is confirmed by several inhibitors that have progressed to clinical trials. The table below summarizes the key candidates.
| Inhibitor | Mechanism Type | Clinical Phase | Key Details |
|---|---|---|---|
| TBA-7371 | Non-covalent [4] | Phase 2 (Completed) [3] | Acts as a competitive inhibitor [4]. |
| PBTZ169 | Covalent (Suicide inhibitor) [5] [6] | Phase 2a (Trials terminated due to low enrolment) [3] | Structural analog of BTZ-043; designed for improved pharmacokinetics [1] [3]. |
| BTZ-043 | Covalent (Suicide inhibitor) [5] [7] | Phase 2 [3] | Pioneering benzothiazinone; covalently binds Cys387 of DprE1 [5] [7]. |
| OPC-167832 | Information Not Specified | Phase 2 [3] | Shows excellent activity in combination with other drugs [3]. |
DprE1 inhibitors are broadly classified into two categories based on their mode of action:
Resistance to covalent inhibitors primarily arises from mutations in the dprE1 gene that alter the Cys387 residue. Mutations to glycine (C387G), serine (C387S), asparagine (C387N), alanine (C387A), or threonine (C387T) have been shown to confer varying levels of resistance [5]. These mutations prevent the covalent adduct from forming, though they often come at a cost to the enzyme's catalytic efficiency and the bacterium's fitness [5].
Research into DprE1 inhibitors relies on a combination of biochemical, microbiological, and computational techniques.
DprE1 is a flavoenzyme critical for the biosynthesis of the mycobacterial cell wall. It works with its partner enzyme, DprE2, in a two-step epimerization process [1] [2].
The following diagram illustrates the native enzymatic pathway and the specific point of inhibition.
The DprE1 catalytic cycle and non-covalent inhibition. The inhibitor reversibly binds to DprE1, competitively blocking the oxidation of DPR to DPX.
Numerous chemical scaffolds have been identified as non-covalent DprE1 inhibitors. The table below summarizes key properties of several prominent series, demonstrating their potent antimycobacterial activity [2].
| Inhibitor Class | Representative Compound | Reported IC₅₀ / MIC | Key Features / Mechanism Notes |
|---|---|---|---|
| 2-Carboxyquinoxalines | Ty38c / Compound 36c | IC₅₀: 72 nM [5] | Noncovalent, noncompetitive inhibition; co-crystal structure with DprE1 solved (PDB: 4P8L) [5]. |
| 4-Aminoquinolone Piperidine Amides (AQs) | Lead compound from series | IC₅₀: < 10 nM; MIC: 60 nM [6] | Long residence time on enzyme (~100 min); equipotent against drug-resistant strains [6]. |
| 1,4-Azaindoles | Dataset of 40 compounds [7] | pIC₅₀ used for QSAR model [7] | Used in computational studies for pharmacophore generation and 3D-QSAR models to identify novel hits [7]. |
| Pyrazolopyridones | Lead compound from series | MIC₉₉ (Mtb): 80 nM [1] | Identified via whole-cell screening; more potent than early non-covalent leads [1]. |
Researchers use integrated computational and experimental approaches to discover and characterize non-covalent DprE1 inhibitors. A typical workflow is shown below [7].
A generalized in-silico workflow for identifying and characterizing novel non-covalent DprE1 inhibitors, typically followed by experimental validation [7] [8].
Here are detailed methodologies for key experiments:
In-silico Screening and Modeling
Biochemical and Whole-Cell Assays
Mechanism and Target Validation
Non-covalent inhibitors present distinct advantages in anti-TB drug discovery [1] [2] [6].
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a crucial flavoenzyme for synthesizing the mycobacterial cell wall [1]. It catalyzes the oxidation of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-2-ketoribose (DPX), which is then reduced to DPA (decaprenylphosphoryl-D-arabinose) by DprE2 [2] [3]. DPA is the sole donor of D-arabinofuranose, a vital component of the cell wall polymers arabinogalactan and lipoarabinomannan [4]. Inhibiting DprE1 disrupts cell wall biosynthesis, leading to bacterial lysis and death [3].
The crystal structures of M. tuberculosis DprE1 reveal a two-domain topology belonging to the vanillyl-alcohol oxidase family of oxidoreductases [1]:
The catalytically active residue Cysteine 387 (Cys387) is located in the substrate-binding pocket and is a key residue for many covalent inhibitors [1].
While the precise binding mode of DprE1-IN-6 is unknown, the table below summarizes key residues in the DprE1 active site and their known roles in binding various inhibitors, based on structural studies.
| Residue/Component | Role in Inhibition & Binding Interactions |
|---|---|
| Cys387 | Forms a covalent bond with nitroaromatic inhibitors (e.g., BTZ043). Mutation leads to resistance against covalent inhibitors [1]. |
| Tyr314 | Often involved in CH-π interactions with inhibitor cores. Mutations (e.g., Y314C/H) cause resistance to non-covalent inhibitors like TCA1 and some azaindoles [1] [5]. |
| FAD Cofactor | The isoalloxazine ring of FAD is part of the active site. Many inhibitors form hydrogen bonds with its carbonyl oxygen [6] [5]. |
| Lysine 367 | A highly conserved residue that is crucial for the enzyme's epimerization activity [1]. |
| Ser228 | Can form hydrogen bonds with the carbonyl group of inhibitor amide side chains [5]. |
| Loop with Leu275 | A binding site predicted for the repurposed drug selamectin; residue variations here affect susceptibility [7]. |
The following diagram outlines the standard, multi-faceted approach used in the literature to discover and characterize novel DprE1 inhibitors. This workflow would be applicable for elucidating the binding details of a compound like this compound.
Workflow for experimental characterization of DprE1 inhibitors
In-silico Screening and Molecular Docking
In Vitro Enzyme Inhibition Assay
Determination of Minimum Inhibitory Concentration (MIC)
X-ray Crystallography and Mutagenesis
The lack of specific public data on this compound suggests it may be a relatively new or proprietary compound. To obtain the detailed binding site information you need, I suggest you:
The Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme has emerged as a highly promising and validated target for new anti-tuberculosis (TB) drugs [1] [2]. It is essential for the biosynthesis of the mycobacterial cell wall, and its inhibition leads to bacterial cell lysis and death [3] [2].
The pathway below summarizes this critical process and the point of inhibition.
The two-step epimerization process catalyzed by DprE1 and DprE2, highlighting the inhibition of DprE1.
Researchers have discovered diverse chemical scaffolds that inhibit DprE1, primarily falling into two categories based on their mechanism of action [3].
| Inhibitor Class | Mechanism of Action | Representative Compounds |
|---|---|---|
| Covalent Inhibitors | Form an irreversible, covalent bond with the cysteine residue (Cys387) in the enzyme's active site [6] [7]. | BTZ-043, PBTZ169 (Macozinone) [6] [8] |
| Non-Covalent Inhibitors | Bind reversibly through competitive inhibition without forming a covalent bond [3]. | TBA-7371, OPC-167832 [1] [2] |
The following diagram illustrates the general workflow used in modern research to identify and validate new DprE1 inhibitors, as reflected in the recent literature [3] [6].
A generalized workflow for the in-silico identification of DprE1 inhibitors.
The search results highlight several specific studies and advanced candidates targeting DprE1.
| Inhibitor Name | Class | Clinical Stage (as of 2025) |
|---|---|---|
| PBTZ169 (Macozinone) | Covalent (BTZ) | Phase 2a trials terminated due to low enrolment [2]. |
| BTZ-043 | Covalent (BTZ) | Phase 2 trials [2]. |
| TBA-7371 | Non-covalent | Phase 2 trials [2]. |
| OPC-167832 | Non-covalent | Phase 2 trials [2]. |
For your technical guide or whitepaper, the following points are crucial:
DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) is a crucial bacterial enzyme for Mycobacterium tuberculosis cell wall synthesis. It works with DprE2 to convert Decaprenylphosphoryl-β-D-ribose (DPR) into Decaprenylphosphoryl-β-D-arabinose (DPA), the sole precursor of the arabinan core of cell wall components arabinogalactan and lipoarabinomannan [1] [2].
Inhibitors are categorized by their mechanism of action: covalent (irreversible) and non-covalent (reversible) [2].
Diagram 1: The DprE1/DprE2 catalytic pathway and inhibition mechanisms.
The tables below summarize major DprE1 inhibitor classes from a 2022 review that analyzed 1,519 disclosed compounds [2].
Table 1: Representative Covalent DprE1 Inhibitor Classes
| Class (Representative) | Key Structural Motif | Mechanism | Typical MIC (μM) |
|---|---|---|---|
| Benzothiazinones (BTZ043) | Nitro-aromatic heterocycle | Nitro-reduction to nitroso; covalent bond with Cys387 [2] | < 0.0001 - 0.003 [2] |
| Nitro-benzothiazoles (NBTO) | Nitro-aromatic heterocycle | Similar to BTZs; covalent binding [2] | ~0.1 [2] |
| Dinitro-benzamides (DNB) | Dinitro-aromatic | Covalent inhibition of DprE1 [2] | ~0.5 [2] |
Table 2: Representative Non-Covalent DprE1 Inhibitor Classes
| Class (Representative) | Key Structural Motif | Mechanism | Typical MIC (μM) |
|---|---|---|---|
| Benzothiazoles (BTO) | Non-nitro heterocycle | Non-covalent, competitive inhibition [2] | ~0.5 [2] |
| Pyrazolopyridones (PP) | Bicyclic heteroaromatic | Non-covalent, competitive inhibition [2] | ~0.05 [2] |
| 2-Carboxyquinoxalines (2-CQ/Ty38c) | Quinoxaline carboxylic acid | Non-covalent, non-competitive inhibition [3] [2] | ~3.1 [3] |
| 4-Aminoquinolone Piperidines (4-AQ) | Quinoline-piperidine | Non-covalent inhibition [2] | ~0.02 [2] |
The pathway for early R&D of a DprE1 inhibitor like DprE1-IN-6 would logically follow a multi-stage validation process.
Diagram 2: A proposed workflow for the early R&D of a DprE1 inhibitor.
In vitro Enzymatic Assay (Biochemical Inhibition)
Whole-Cell Potency Determination
Target Engagement and Resistance Validation
Structural Biology - Co-crystallization
Based on common practices in recent DprE1 studies, the following protocol outlines the key steps for docking this compound. The workflow for this multi-step process is summarized in the diagram below.
The table below summarizes specific parameters and validation methods used in recent publications, which can serve as a reference for your own experimental setup.
| Study Component | Reported Parameters & Methods | Reference |
|---|---|---|
| Target Protein (DprE1) | PDB ID: 6HFW; Prepared with BIOVIA Discovery Studio; Validated with ProCheck and Expasy-ProtParam. | [1] |
| Docking Software | PyRx 0.8 (AutoDock Vina) for flexible ligand docking; AutoDock 4.2.6 for covalent docking. | [1] [2] |
| Validation | Root-mean-square deviation (RMSD) of docking pose; Molecular Dynamics (MD) Simulations (100 ns) with AMBER20; MM-GBSA for binding energy calculation. | [2] [4] |
| Binding Affinity | Compounds with scores <-9.0 kcal/mol advanced to further analysis; reference drug Isoniazid: -5.5 kcal/mol. | [1] [2] |
To ensure the reliability of your docking results with this compound, please consider the following points:
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential flavoenzyme in Mycobacterium tuberculosis that has emerged as one of the most promising therapeutic targets for novel anti-tuberculosis drugs. DprE1, along with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which serves as the sole arabinose donor for the biosynthesis of arabinogalactan and lipoarabinomannan in the mycobacterial cell wall [1]. The critical nature of this pathway for bacterial viability, combined with DprE1's accessibility in the periplasmic space, makes it an exceptional target for chemotherapeutic intervention. The enzyme has been validated through the identification of numerous inhibitor classes with potent antimycobacterial activity, several of which have advanced to clinical trials [2] [3].
DprE1 inhibitors are broadly categorized into two classes based on their mechanism of action: covalent inhibitors (such as benzothiazinones BTZ-043 and PBTZ-169) that form irreversible adducts with cysteine residue 387 (Cys387) near the active site, and non-covalent inhibitors (including compounds such as TBA-7371 and OPC-167832) that act as competitive inhibitors without forming permanent bonds [4] [1]. This distinction is critically important as it influences resistance patterns, selectivity, and potential toxicity profiles. The covalent inhibitors typically contain nitroaromatic groups that undergo enzymatic reduction to nitroso intermediates, which then specifically react with Cys387, effectively functioning as suicide substrates [4]. In contrast, non-covalent inhibitors engage in reversible interactions with the enzyme's active site through hydrogen bonding, hydrophobic interactions, and π-π stacking with the FAD cofactor [5] [2]. DprE1-IN-6 represents a novel chemical entity whose exact mechanism of inhibition and potency against M. tuberculosis requires systematic evaluation through standardized antimicrobial susceptibility testing.
The development of DprE1 inhibitors has accelerated in recent years, with multiple compound classes demonstrating exceptional potency against M. tuberculosis. Benzothiazinones, particularly BTZ-043 and its optimized derivative PBTZ-169, exhibit remarkable potency with minimal inhibitory concentrations (MIC) as low as 1 ng/mL against M. tuberculosis [4]. This extraordinary activity stems from their unique suicide inhibition mechanism, where reduction of the nitro group to a nitroso derivative enables specific, near-quantitative reaction with the essential Cys387 residue in the DprE1 active site [4]. However, the clinical advancement of covalent DprE1 inhibitors has been tempered by potential safety concerns associated with nitroaromatic compounds, prompting increased interest in non-covalent alternatives [5].
Recent advances in computer-aided drug design (CADD) and artificial intelligence (AI) approaches have significantly accelerated the discovery of novel DprE1 inhibitors with improved drug-like properties [6]. These computational methods have enabled rapid virtual screening of compound libraries, prediction of binding modes, and optimization of lead compounds through structure-activity relationship analysis. Several non-covalent inhibitors have emerged from these efforts, including the azaindole derivative TBA-7371 (currently in Phase II clinical trials) and the dihydrocarbostyril OPC-167832 [7] [5]. The scaffold hopping approach—systematically replacing core structural elements while maintaining key pharmacophoric features—has proven particularly successful in generating novel chemotypes with maintained or improved antimycobacterial activity [5]. These developments provide important context for evaluating new DprE1 inhibitors such as this compound, which may benefit from these established structure-activity relationships.
Table 1: Clinical-Stage DprE1 Inhibitors and Their Properties
| Compound | Chemical Class | Inhibition Mechanism | MIC against *M. tuberculosis* | Clinical Status |
|---|---|---|---|---|
| BTZ-043 | Benzothiazinone | Covalent (Cys387) | ≤1 ng/mL | Phase II |
| PBTZ-169 | Benzothiazinone | Covalent (Cys387) | 0.6 nM | Phase II |
| OPC-167832 | Dihydrocarbostyril | Non-covalent | Nanomolar range | Phase II |
| TBA-7371 | Azaindole | Non-covalent | Nanomolar range | Phase II |
| Macozinone | Benzothiazinone | Covalent (Cys387) | Sub-nanomolar | Phase II |
The broth microdilution method represents the standardized reference technique for determining the minimum inhibitory concentration (MIC) of antimicrobial compounds against Mycobacterium tuberculosis [7]. This protocol describes the detailed procedure for determining the in vitro MIC of this compound against reference and clinical strains of M. tuberculosis using the broth microdilution method in Middlebrook 7H9 medium. The MIC is defined as the lowest concentration of this compound that results in ≥90% inhibition of bacterial growth compared to the drug-free control after appropriate incubation [7]. This method provides quantitative data essential for assessing the compound's potency, establishing structure-activity relationships, and guiding subsequent in vivo efficacy studies.
Step 1: Compound dilution series preparation Begin by preparing a stock solution of this compound at 10 mg/mL in DMSO. Further dilute in DMSO to create a concentrated working solution at 200× the highest test concentration. Using Middlebrook 7H9 broth, prepare a two-fold serial dilution series of this compound across the concentration range of 0.008-16 μg/mL (or adjusted based on preliminary range-finding experiments) in sterile 96-well microtiter plates. Include appropriate controls: growth control (medium + inoculum + equivalent DMSO without compound), sterility control (medium only), and reference control (known DprE1 inhibitors like BTZ-043 or OPC-167832).
Step 2: Bacterial inoculum preparation Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80 at 37°C with 5% CO₂ until mid-log phase (OD₆₀₀ ≈ 0.6-1.0). Harvest cultures by low-speed centrifugation (2000 × g for 10 minutes), wash twice with fresh medium, and resuspend to an OD₆₀₀ of 0.1 in 7H9 broth. Further dilute the bacterial suspension 1:20 in medium to achieve a working inoculum of approximately 5×10⁵ CFU/mL. Confirm the exact bacterial concentration by plating serial dilutions on Middlebrook 7H11 agar and enumerating colonies after 3-4 weeks of incubation.
Step 3: Inoculation and incubation Add 100 μL of the standardized bacterial inoculum to each well of the microdilution plate containing 100 μL of the compound dilution series, resulting in a final testing volume of 200 μL per well and a final bacterial density of approximately 2.5×10⁵ CFU/mL. Seal plates in zip-lock bags to prevent evaporation and incubate at 37°C with 5% CO₂ for 7-14 days. The extended incubation period is necessary due to the slow growth rate of M. tuberculosis.
Step 4: Endpoint determination After incubation, measure bacterial growth in each well by recording the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC endpoint is defined as the lowest concentration of this compound that results in ≥90% inhibition of growth compared to the drug-free growth control [7]. For confirmatory purposes, add 30 μL of resazurin dye (0.02% w/v) to each well and incubate for an additional 24-48 hours; a change from blue to pink indicates metabolic activity and thus bacterial growth.
Table 2: Example MIC Determination Results for this compound Against M. tuberculosis
| Strain | This compound MIC (μg/mL) | This compound MIC (μM) | Isoniazid MIC (μg/mL) | BTZ-043 MIC (μg/mL) |
|---|---|---|---|---|
| H37Rv (reference) | 0.03 | [Convert based on MW] | 0.05 | 0.000001 |
| Clinical MDR isolate 1 | 0.06 | [Convert based on MW] | >1 | 0.000001 |
| Clinical XDR isolate 1 | 0.06 | [Convert based on MW] | >1 | 0.000002 |
| H37Ra (quality control) | 0.03 | [Convert based on MW] | 0.05 | 0.000001 |
The interpretation of MIC values for this compound should follow established guidelines for anti-tuberculosis compounds while considering the specific characteristics of DprE1 inhibitors. The primary MIC endpoint is determined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the drug-free control [7]. This value should be reported in both μg/mL and μM to facilitate comparison with other compounds and structure-activity relationship analysis. The potency classification of DprE1 inhibitors typically follows these categories: exceptional potency (MIC <0.001 μg/mL), high potency (MIC 0.001-0.1 μg/mL), moderate potency (MIC 0.1-1 μg/mL), and low potency (MIC >1 μg/mL). For context, the gold standard DprE1 inhibitor BTZ-043 demonstrates exceptional potency with MIC values of ≤1 ng/mL against M. tuberculosis [4], while non-covalent inhibitors typically exhibit MIC values in the nanomolar range.
The quality control procedures are essential for validating MIC results. Include reference strains M. tuberculosis H37Rv (ATCC 27294) and H37Ra (ATTC 25177) in each assay batch, along with appropriate reference compounds such as BTZ-043 for covalent inhibitors or OPC-167832 for non-covalent inhibitors. The MIC values for quality control strains should fall within established reference ranges. Additionally, the DMSO concentration in the final test medium should not exceed 1% (v/v) as higher concentrations may inhibit bacterial growth or affect compound activity. Document any lot-to-lot variations in medium components or supplements, as these can occasionally affect compound potency, particularly for hydrophobic compounds.
The emergence of resistance is a critical consideration in developing novel DprE1 inhibitors. To investigate potential resistance mechanisms for this compound, spontaneous resistant mutants can be isolated by plating high-density bacterial cultures (approximately 10⁹-10¹⁰ CFU) on agar medium containing 4-16× the MIC of this compound [7]. After 3-4 weeks of incubation at 37°C, the frequency of resistance can be calculated by dividing the number of colonies growing on drug-containing plates by the total CFU plated. For DprE1 inhibitors, typical resistance frequencies range from 10⁻⁶ to 10⁻⁹, depending on the compound's mechanism of action and genetic barrier to resistance [7].
Whole-genome sequencing of resistant mutants should be performed to identify mutations conferring resistance to this compound. For DprE1 inhibitors, mutations typically map to the dprE1 gene, with specific residues varying based on the inhibitor's mechanism of action [4] [7]. Covalent inhibitors primarily select for mutations at Cys387 (e.g., C387A, C387S), while non-covalent inhibitors often select mutations at other residues such as Tyr314, Lys418, or Asn385 [1]. Additionally, cross-resistance patterns should be evaluated by determining the MIC of other DprE1 inhibitors against this compound-resistant mutants and vice versa. This information helps position this compound within the existing landscape of DprE1 inhibitors and guides potential combination strategies.
Several technical challenges may arise during MIC determination of DprE1 inhibitors against M. tuberculosis. Inconsistent MIC results between replicates may stem from improper inoculum preparation, emphasizing the importance of precise bacterial quantification through both optical density measurements and verification plating. Poor compound solubility can significantly affect MIC results, particularly for hydrophobic DprE1 inhibitors; this may be mitigated by preparation of fresh stock solutions, use of alternative solvents such as methanol (with appropriate cytotoxicity controls), or inclusion of additional solubilizing agents like cyclodextrins. Incomplete inhibition at higher concentrations may indicate compound degradation during the extended incubation period; this can be addressed by testing chemical stability under assay conditions and considering replenishment of compounds in prolonged assays.
The impact of medium composition on DprE1 inhibitor activity deserves special consideration. The presence of Tween 80, while necessary to prevent clumping of mycobacteria, can potentially bind hydrophobic compounds and artificially increase MIC values [7]. If this is suspected, compare MIC values in media with reduced Tween 80 concentrations (0.02% vs. 0.05%) or alternative dispersing agents. Similarly, the lot-to-lot variability of OADC supplements may affect bacterial growth rates and consequently MIC determinations; maintaining consistency in supplement batches throughout a study minimizes this variable. When evaluating novel compounds like this compound, include reference DprE1 inhibitors with established MIC values as comparators to control for technical variations.
Once the basic MIC of this compound has been established, several advanced applications can provide additional valuable information. Time-kill kinetics studies can characterize whether the compound is bactericidal or bacteriostatic by measuring viable bacterial counts over time at concentrations ranging from 0.25× to 4× the MIC. For DprE1 inhibitors, time-kill assays typically demonstrate concentration-dependent bactericidal activity against replicating M. tuberculosis [7]. Intracellular activity assessments determine the compound's ability to inhibit bacterial growth within macrophages, providing insight into potential efficacy against the clinically relevant intracellular reservoir of tuberculosis infection.
Synergy studies evaluate whether this compound acts synergistically with established anti-tuberculosis drugs, which is particularly relevant for designing effective combination regimens. DprE1 inhibitors have demonstrated promising synergy with other cell wall inhibitors such as β-lactams, as well as with bedaquiline and pyrazinamide [1]. These studies typically employ checkerboard broth microdilution assays and calculate fractional inhibitory concentration indices (FICI) to quantify interactions. Additionally, post-antibiotic effect (PAE) determination measures the persistent suppression of bacterial growth after brief exposure to this compound, a property that influences dosing interval selection in subsequent in vivo studies. These comprehensive evaluations provide a robust dataset for prioritizing this compound for further development.
The broth microdilution method detailed in this protocol provides a standardized approach for determining the in vitro MIC of this compound against Mycobacterium tuberculosis. Proper execution of this assay requires careful attention to technical details including inoculum preparation, compound solubility, and appropriate endpoint determination. The resulting MIC values serve as a critical foundation for assessing the compound's potency, establishing structure-activity relationships, and guiding subsequent development decisions. As DprE1 continues to be validated as a highly attractive target for tuberculosis therapy, robust and reproducible MIC determination methods remain essential for advancing novel inhibitors like this compound through the drug development pipeline.
DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase) is a bacterial enzyme critical for cell wall biosynthesis in Mycobacterium tuberculosis and has emerged as a promising target for novel anti-tubercular agents [1] [2]. This compound is a small molecule inhibitor designed to target this enzyme. Before proceeding with anti-mycobacterial studies, it is essential to evaluate its cytotoxic effects on mammalian cells. This assessment determines the compound's therapeutic index and identifies any non-selective toxicity that could limit its clinical application [3].
Cytotoxicity assays measure the number of viable cells after exposure to a test compound. The MTT assay is a cornerstone method that functions by measuring the metabolic activity of cells [4] [5]. The underlying principle is that viable cells with active metabolism can reduce the yellow, water-soluble MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells present, providing a quantifiable colorimetric signal [3] [5]. This protocol will guide you through using the MTT assay to evaluate the cytotoxicity of this compound.
The workflow is summarized in the following diagram:
The expected outcomes are summarized in the following table:
| Experimental Outcome | Data Interpretation | Suggested Action |
|---|---|---|
| High IC₅₀ (e.g., >100 µM) | Low cytotoxicity in mammalian cells; suggests a wide safety margin for anti-bacterial use. | Proceed to anti-mycobacterial efficacy studies. |
| Low IC₅₀ (e.g., <10 µM) | High cytotoxicity; potential risk for host cell damage. | Conduct further investigation or consider compound re-engineering. |
| Steep dose-response curve | Indicates a specific, potent cytotoxic mechanism. | May require lower dosing to avoid toxicity. |
| Shallow dose-response curve | Suggests multiple or non-specific mechanisms of toxicity. | Wider therapeutic window may be possible. |
While the MTT assay is a robust and widely accepted method, other viability and cytotoxicity assays can be used to gain different insights or overcome specific limitations of MTT.
| Assay Name | Principle | Key Advantage vs. MTT |
|---|---|---|
| LDH Release | Measures Lactate Dehydrogenase (LDH) enzyme released from dead cells with damaged membranes [4]. | Directly measures cytotoxicity (membrane integrity) rather than metabolic activity. |
| ATP Detection | Measures ATP content using luciferase (luminescence) [5]. | Highly sensitive; faster and more direct measure of viable cell number. |
| Resazurin Reduction | Measures reduction of resazurin (blue) to resorufin (pink/fluorescent) by metabolically active cells [4]. | Assay reagent is less toxic, allowing for continuous monitoring of the same cells over time. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., propidium iodide for dead cells, Calcein-AM for live cells) detected by microscopy or flow cytometry [6]. | Provides visual confirmation and can distinguish between different mechanisms of cell death. |
The relationship between different cytotoxicity assessment methods is illustrated below:
Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is a crucial bacterial enzyme that has emerged as a promising target for anti-tuberculosis drug discovery due to its essential role in cell wall biosynthesis in Mycobacterium tuberculosis. DprE1 functions as part of a two-enzyme system that catalyzes the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which serves as the sole precursor for arabinogalactan and lipoarabinomannan biosynthesis in the mycobacterial cell wall. [1] The enzyme utilizes flavin adenine dinucleotide (FAD) as a cofactor and operates through an oxidation-reduction mechanism, making it vulnerable to inhibition through multiple approaches. [1] [2]
The strategic importance of DprE1 as a drug target is underscored by the fact that several potent inhibitor classes have been identified, with four compounds (BTZ-043, Macozinone/PBTZ-169, TBA-7371, and OPC-167832) currently in clinical development stages. [1] DprE1 inhibitors are generally classified into two main categories based on their mechanism of action: covalent inhibitors that irreversibly bind to Cys387 residue following reductive activation by the FAD cofactor, and non-covalent inhibitors that act as competitive inhibitors without forming permanent bonds with the enzyme. [1] [2] DprE1-IN-6 represents one of the promising chemical scaffolds being investigated for its potential to inhibit this vital enzyme and combat tuberculosis, including drug-resistant strains.
The DprE1 inhibition assay employs a fluorescence-based approach that monitors enzyme activity through the conversion of a specialized substrate. The assay utilizes resazurin as the detection system, where the reduction of resazurin to the highly fluorescent resorufin correlates directly with DprE1 enzymatic activity. [2] This assay design enables continuous monitoring of reaction progress for extended periods (up to 100 minutes), allowing for the observation of time-dependent inhibition behavior that is characteristic of many DprE1 inhibitors. [2]
The biochemical mechanism relies on the natural function of DprE1 in oxidizing its native substrate. In research settings, farnesylphosphoryl-β-D-ribose (FPR) is often used as an analog of the natural substrate decaprenylphosphoryl-β-D-ribose because it maintains the essential structural features while offering practical advantages for experimental work. [2] As DprE1 catalyzes the oxidation of FPR, the reduced flavin cofactor (FADH₂) is generated, which subsequently facilitates the reduction of resazurin to resorufin, producing a fluorescent signal that can be quantified using a microplate reader with appropriate excitation and emission filters.
When working with potential inhibitors that may have inherent spectral properties, appropriate blank correction methods are essential to avoid inaccurate results. For fluorescence-based DprE1 assays, it is recommended to implement a comprehensive blanking approach that accounts for multiple potential sources of interference:
Based on systematic investigations of blanking methods in enzyme assays, Method 6 [Raw Data - (Substrate + Sample Blank)] has been identified as optimal for correcting interferences from buffer, sample, and substrate without double-blanking. [3] This approach eliminates the need to add substrate to each sample blank while providing comprehensive correction of potential interference sources.
Table 1: Essential Reagents for DprE1 Enzyme Inhibition Assay
| Reagent | Specifications | Purpose | Supplier Considerations |
|---|---|---|---|
| DprE1 Enzyme | Recombinant M. tuberculosis DprE1, >90% purity, concentration ≥1 mg/mL | Catalytic component | Ensure proper storage at -80°C in aliquots to avoid freeze-thaw cycles |
| This compound | High purity (>95%), solubilized in DMSO at 10 mM stock concentration | Test inhibitor | Store at -20°C protected from light; avoid repeated freezing and thawing |
| FPR Substrate | Farnesylphosphoryl-β-D-ribose, ≥95% purity, solubilized in assay buffer | Natural substrate analog | Prepare fresh before each experiment or store aliquots at -80°C |
| Resazurin | ≥90% purity, solubilized in assay buffer at 0.1-0.5 mM | Fluorescent detection probe | Protect from light; stable for 2 weeks at 4°C when protected from light |
| FAD Cofactor | Flavin adenine dinucleotide, disodium salt, ≥95% purity | Essential enzyme cofactor | Prepare fresh solution; sensitive to light and temperature |
| Assay Buffer | 50 mM HEPES, pH 7.5, 100 mM NaCl, 5% glycerol, 1 mM TCEP | Reaction environment | Filter through 0.22 μm filter; degas before use if necessary |
Table 2: Required Equipment and Instrumentation
| Equipment | Specifications | Critical Parameters |
|---|---|---|
| Fluorescence Microplate Reader | Capable of kinetic measurements, λ_ex = 560 nm, λ_em = 590 nm | Temperature control (±0.5°C), orbital shaking before readings, sensitivity to detect <1 nM resorufin |
| Microplates | Black-walled, clear-bottom 96-well or 384-well plates | Low protein binding surface, minimal autofluorescence |
| Liquid Handling System | Capable of dispensing 1-50 μL volumes with ±1% accuracy | Essential for assay miniaturization and reproducibility |
| Incubator/Environmental Chamber | Temperature control ±0.5°C from 20-37°C | Maintain consistent reaction temperature |
| Analytical Balance | Precision of 0.01 mg | Accurate weighing of inhibitors and reagents |
| pH Meter | Calibration with NIST-traceable buffers | Critical for buffer preparation |
4.1.1 Enzyme Preparation: Thaw recombinant DprE1 enzyme on ice and dilute to appropriate working concentration (typically 5-50 nM) in cold assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 5% glycerol, 1 mM TCEP). The optimal enzyme concentration should be determined empirically in preliminary experiments to ensure linear reaction kinetics for at least 60 minutes. Critical note: Avoid repeated freeze-thaw cycles of enzyme aliquots as this can significantly reduce catalytic activity. [2]
4.1.2 Inhibitor Dilutions: Prepare this compound in a series of 11 concentrations using half-log or two-fold serial dilutions in DMSO, covering a range typically from 0.1 nM to 100 μM. Include a vehicle control (DMSO only) with equivalent concentration to the highest inhibitor dilution (typically 0.1-1% DMSO final concentration). Essential consideration: Ensure that DMSO concentration remains consistent across all wells to avoid solvent effects on enzyme activity. [4]
4.1.3 Substrate/Cofactor Mixture: Prepare fresh substrate working solution containing FPR (concentration range: 1-100 μM, typically near Km value) and resazurin (0.1-0.5 mM) in assay buffer. Add FAD cofactor at 10-50 μM to ensure saturation of the enzyme. The optimal substrate concentration should be determined beforehand in pilot experiments using Michaelis-Menten kinetics. [4] [2]
4.2.1 Plate Setup and Reaction Initiation:
4.2.2 Kinetic Data Collection:
Table 3: Typical Assay Plate Layout for DprE1 Inhibition Studies
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | Buffer Blank | Substrate Blank | Substrate Blank | High [I] | Mid [I] | Low [I] | High [I] | Mid [I] | Low [I] | Vehicle | Vehicle | Vehicle |
| B | Sample Blank A | Sample Blank B | Sample Blank C | High [I] | Mid [I] | Low [I] | High [I] | Mid [I] | Low [I] | Vehicle | Vehicle | Vehicle |
| C | High [I] | High [I] | High [I] | Mid [I] | Mid [I] | Mid [I] | Low [I] | Low [I] | Low [I] | Low [I] | Low [I] | Low [I] |
| D | High [I] | High [I] | High [I] | Mid [I] | Mid [I] | Mid [I] | Low [I] | Low [I] | Low [I] | Low [I] | Low [I] | Low [I] |
Note: [I] = Inhibitor (this compound); typical layout shows triplicate measurements for each condition
5.1.1 Fluorescence Data Correction: Process raw fluorescence data using the recommended blank correction method: Corrected Fluorescence = Raw Data - (Substrate Blank + Sample Blank). This approach accounts for background fluorescence from the substrate and autofluorescence/quenching from the inhibitor. [3] For each inhibitor concentration, subtract the average value of the corresponding sample blank to eliminate compound-derived interference.
5.1.2 Initial Velocity Determination: Calculate initial velocities (v_i) for each reaction condition from the linear portion of the progress curve (typically first 30-60 minutes). The slope of fluorescence increase over time should be converted to reaction rate using a resorufin standard curve (0-10 μM range). Quality control parameters: Include Z'-factor calculations using positive and negative controls to confirm assay robustness; Z' > 0.5 indicates an excellent assay suitable for inhibition studies. [4]
5.1.3 Inhibition Curve Fitting: Plot initial velocity versus this compound concentration and fit data to a four-parameter logistic equation to determine IC₅₀ value:
Where v_i is initial velocity, [I] is inhibitor concentration, Top and Bottom are the upper and lower plateaus of the curve, and HillSlope describes the steepness of the curve. [4]
5.2.1 Time-Dependent Inhibition Assessment: For compounds showing time-dependent inhibition (common for covalent DprE1 inhibitors), analyze progress curves using the equation for slow-binding inhibition:
Where [P] is product concentration at time t, v_0 and v_s are initial and steady-state velocities, and k_obs is the observed first-order rate constant for the establishment of the steady state. [2]
5.2.2 Mechanism of Inhibition Studies: To characterize the inhibition mechanism of this compound, determine enzyme kinetics at multiple inhibitor concentrations and varying substrate levels. Plot data in Lineweaver-Burk (double reciprocal) or Michaelis-Menten formats to distinguish between competitive, non-competitive, and uncompetitive inhibition patterns. [4] Covalent inhibitors like some BTZ compounds often display characteristics of irreversible inhibition with concentration-dependent decreases in V_max without changes in K_m. [2]
Table 4: Troubleshooting Guide for DprE1 Inhibition Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor signal-to-noise ratio | Enzyme concentration too low, substrate degradation, high background | Optimize enzyme concentration, prepare fresh substrate, verify blank correction |
| Non-linear progress curves | Enzyme instability, substrate depletion, inhibitor solubility | Shorten assay time, increase substrate concentration, verify inhibitor solubility |
| High variability between replicates | Pipetting errors, temperature gradients, edge effects | Use precision liquid handlers, ensure temperature equilibrium, avoid edge wells |
| IC₅₀ values inconsistent | DMSO concentration variation, inhibitor precipitation, protein adsorption | Standardize DMSO concentration, use fresh inhibitor stocks, include carrier protein |
Figure 1: DprE1 Catalytic Cycle and Inhibition Mechanism. This diagram illustrates the dual enzymatic reaction catalyzed by DprE1 and DprE2 in converting DPR to DPA, with the FAD cofactor cycling between oxidized and reduced states. The inhibition pathway shows how benzothiazinone compounds (BTZs) are reductively activated to nitroso intermediates that form covalent adducts with Cys387, blocking enzyme activity. The detection system utilizing resazurin reduction to fluorescent resorufin is also shown. [1] [2]
Figure 2: DprE1 Inhibition Assay Workflow. This flowchart outlines the key steps in performing the DprE1 enzyme inhibition assay, from initial reagent preparation through data analysis. The detailed procedure ensures accurate assessment of inhibitor potency and mechanism, with special emphasis on the recommended blank correction method to account for potential interference from both substrate and test compounds. [2] [3]
The DprE1 enzyme inhibition assay described herein provides a robust, reproducible method for evaluating potential inhibitors like this compound. The fluorescence-based approach with appropriate blank correction strategies enables accurate determination of inhibitory potency while minimizing artifacts from compound interference. [2] [3] This protocol is particularly valuable for mechanistic studies of novel DprE1 inhibitors, allowing researchers to distinguish between different inhibition modalities (competitive, non-competitive, covalent) and assess time-dependent inhibition behavior. [4] [2]
The application of this assay extends beyond simple potency assessment to structure-activity relationship studies and lead optimization campaigns in tuberculosis drug discovery. With the ongoing clinical development of DprE1 inhibitors and the validation of this target for anti-tuberculosis therapy, standardized and well-characterized assay protocols become increasingly important for comparing compounds across different research groups and accelerating the development of much-needed therapeutic agents against drug-resistant tuberculosis. [1] [2] The comprehensive approach outlined in these application notes provides researchers with the necessary tools to reliably characterize DprE1 inhibitors and contribute to this critical area of infectious disease research.
The table below summarizes the core data found for this compound from a chemical supplier's website [1].
| Property | Description |
|---|---|
| Name | This compound |
| Chemical Formula | C22H24N6O [1] |
| Molecular Weight | 388.47 g/mol [1] |
| Biological Activity | DprE1 inhibitor (general statement) [1] |
| Storage | Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [1] |
To aid your research, it is helpful to understand the significance of DprE1, the enzyme targeted by this compound.
Given the scarcity of specific data on this compound, you may need to adopt alternative strategies to gather the information you need.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a flavoprotein enzyme that has emerged as a promising drug target for combating tuberculosis, particularly against drug-resistant strains. DprE1 plays a critical role in the biosynthesis of the mycobacterial cell wall by catalyzing the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-ribose (DPX), which is subsequently converted to decaprenylphosphoryl-β-D-arabinose (DPA) by DprE2. DPA serves as the exclusive arabinose donor for the synthesis of key cell wall components, arabinogalactan and lipoarabinomannan, making DprE1 inhibition lethal to Mycobacterium tuberculosis (Mtb). The vulnerability of DprE1 to inhibition by diverse chemical scaffolds and its conservation across mycobacterial species have positioned it as an attractive target for anti-TB drug development. Several DprE1 inhibitors, including BTZ-043, PBTZ-169 (macozinone), TBA-7371, and OPC-167832, have advanced to clinical trials, validating the therapeutic potential of this target. [1] [2]
A pharmacophore is formally defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response." In practical terms, a pharmacophore model abstracts key molecular interactions into features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (R), and positive/negative ionizable groups. Pharmacophore modeling approaches are broadly categorized as:
The computational efficiency of pharmacophore-based virtual screening makes it particularly valuable in the early stages of drug discovery, especially for targets like DprE1 where both structural and ligand data are available. When combined with other computational approaches such as molecular docking, molecular dynamics simulations, and ADMET prediction, pharmacophore modeling becomes a powerful tool for identifying novel lead compounds. [4] [2]
Objective: To generate a common pharmacophore hypothesis from a set of known DprE1 inhibitors using ligand-based approaches. This protocol utilizes the PHASE module of Schrödinger's drug discovery suite, which is specifically designed for comprehensive pharmacophore modeling and 3D-QSAR analysis. [5] [2]
Step-by-Step Workflow:
Data Set Curation and Preparation:
Pharmacophore Feature Identification:
Common Pharmacophore Hypothesis (CPH) Generation:
3D-QSAR Model Development:
Table 1: Statistical Validation Parameters for Robust Pharmacophore Models
| Parameter | Recommended Value | Interpretation |
|---|---|---|
| R² | > 0.70 | Goodness of fit for training set |
| Q² | > 0.50 | Predictive accuracy for test set |
| RMSE | < 0.50 | Model precision (lower values preferred) |
| Pearson-R | > 0.80 | Correlation between predicted vs. actual activity |
| F | > 30 | Overall statistical significance |
Objective: To generate a pharmacophore model based on the 3D structure of DprE1 in complex with a known inhibitor. This approach is particularly valuable when active site interactions are well-characterized. [7]
Step-by-Step Workflow:
Protein Structure Preparation:
Binding Site Analysis:
Interaction Analysis and Feature Mapping:
Pharmacophore Model Generation:
Table 2: Key DprE1 Binding Site Residues and Their Pharmacophore Implications
| Residue | Role in Catalysis/Inhibition | Pharmacophore Feature |
|---|---|---|
| Cys387 | Covalent binding for some inhibitors | Reactive center (covalent inhibitors) |
| Lys418 | Forms key H-bonds with inhibitors | H-bond donor/acceptor feature |
| Tyr60 | Stabilizes ligand positioning | H-bond donor feature |
| Asn385 | Participates in H-bond network | H-bond acceptor feature |
| Val365 | Forms hydrophobic pocket | Hydrophobic feature |
| Phe369 | Creates aromatic surface | Aromatic ring feature |
Objective: To identify novel DprE1 inhibitors by screening compound databases against the validated pharmacophore model. [5] [2] [6]
Step-by-Step Workflow:
Database Preparation:
Pharmacophore Screening:
Molecular Docking:
Binding Free Energy Calculations:
ADMET Profiling:
The following diagram illustrates the complete virtual screening workflow integrating both pharmacophore and structure-based approaches:
The following integrated protocol combines ligand-based and structure-based approaches for robust DprE1 inhibitor identification:
Statistical Validation:
Biological Validation:
Scaffold Diversity and Specificity: When building DprE1 pharmacophore models, include compounds from diverse chemical classes (azaindoles, benzothiazinones, hydantoins, triazoles) to create a comprehensive hypothesis that captures essential features across different scaffolds. However, maintain specificity by ensuring all training set compounds are confirmed DprE1 inhibitors with consistent assay data. The AHRRR hypothesis identified in multiple studies appears to represent a core feature set for DprE1 inhibition, particularly for non-covalent inhibitors. [5] [7] [2]
Covalent vs. Non-Covalent Inhibitors: DprE1 inhibitors are broadly classified as covalent (e.g., BTZ-043 forming covalent bond with Cys387) or non-covalent (e.g., TBA-7371). For covalent inhibitors, include the reactive feature (often an electrophilic center) in the pharmacophore model. For non-covalent inhibitors, focus on complementary interactions with key residues like Lys418 and Tyr60. Consider developing separate models for these classes unless specifically designing hybrid features.
Multi-Protocol Integration: Pharmacophore modeling should not be used in isolation but as part of an integrated computational workflow. Successful DprE1 inhibitor identification typically involves:
This multi-tier approach increases confidence in identified hits before resource-intensive experimental validation. [2] [6]
Experimental Concordance: Computational predictions must ultimately align with experimental results. The most successful DprE1 pharmacophore models have identified compounds with experimental IC₅₀ values < 1 μM and anti-TB MIC values < 5 μg/mL. Regularly refine models based on newly published DprE1 inhibitors to improve predictive performance.
Pharmacophore modeling has established itself as a valuable approach in the DprE1 inhibitor discovery pipeline, successfully identifying multiple lead compounds with experimental validation. The AHRRR and ADRRR hypotheses represent robust starting points for virtual screening, while structure-based approaches provide complementary insights into essential protein-ligand interactions. As structural information on DprE1 complexes grows and machine learning algorithms advance, pharmacophore models will continue to evolve in their predictive accuracy and chemical applicability. The integration of these computational approaches with experimental validation creates a powerful strategy for addressing the urgent need for novel anti-tuberculosis agents, particularly against drug-resistant strains.
1.1 Biological Significance of DprE1 Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is a flavoprotein enzyme that plays an essential role in the biosynthesis of the mycobacterial cell wall. It catalyzes the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-ribose (DPX), which is subsequently reduced to decaprenylphosphoryl-β-D-arabinose (DPA) by its partner enzyme DprE2. DPA serves as the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, critical components of the mycobacterial cell wall that provide structural integrity and contribute to virulence [1] [2]. The essential nature of DprE1 for Mycobacterium tuberculosis survival, combined with its accessibility in the periplasmic space, makes it an attractive drug target for novel anti-tubercular agents, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains [3] [1].
1.2 DprE1-IN-6 as a Reference Compound this compound (Compound 56) is a potent DprE1 inhibitor with demonstrated anti-tubercular activity against M. tuberculosis H37Rv strain (MIC: 1 μM). This compound exhibits activity against drug-resistant strains and demonstrates favorable pharmacokinetic properties including high microsomal stability and medium clearance [4]. Its chemical structure (C~22~H~24~N~6~O, molar mass: 388.47) serves as a valuable starting point for virtual screening campaigns aimed at identifying structurally related compounds with improved potency and drug-like properties [4].
Virtual screening (VS) represents a collection of computational techniques used in drug discovery to evaluate large libraries of small molecules and identify those structures most likely to bind to a specific drug target, in this case DprE1 [5] [6]. These methods can be broadly categorized into ligand-based approaches (which rely on known active compounds) and structure-based approaches (which utilize the three-dimensional structure of the target protein) [5] [7]. For DprE1 inhibitor discovery, integrated strategies that combine both approaches have proven particularly effective in identifying novel chemotypes with potent anti-mycobacterial activity [3] [1].
Table 1: Comparison of Virtual Screening Approaches for DprE1 Inhibitor Identification
| Screening Approach | Key Features | Data Requirements | Success Examples |
|---|---|---|---|
| Ligand-Based | Utilizes known active compounds as references | Known active compounds and their bioactivity data | Identification of novel azaindole derivatives [1] |
| Structure-Based | Direct assessment of ligand binding to protein structure | 3D protein structure (e.g., PDB: 4P8K, 4P8L, 6HFW) | Discovery of compound H3 (MIC~Mtb~ = 1.25 μM) [3] |
| Hybrid Methods | Combines ligand and structure-based approaches | Both active compound data and protein structure | Identification of compounds B2 and H3 as DprE1 inhibitors [3] |
3.1.1 Protocol Overview The CBFP approach characterizes compounds based on their predicted biological activity profiles across multiple protein targets, enabling identification of molecules with similar bioactivity patterns rather than just structural similarity. This method demonstrates exceptional scaffold hopping capability, making it particularly valuable for discovering structurally diverse inhibitors [3].
3.1.2 Step-by-Step Methodology
3.1.6 Technical Considerations The CBFP approach requires significant computational resources for initial descriptor calculation, but subsequent similarity searches are highly efficient. This method is particularly valuable when diverse chemotypes with DprE1 inhibition activity are available as reference compounds, as it focuses on biological activity space rather than purely structural similarity [3].
3.2.1 Protocol Overview Pharmacophore modeling defines the essential steric and electronic features responsible for biological activity, providing a template for database screening. When combined with 3D-QSAR, this approach enables both identification of potential hits and prediction of their activity [1].
3.2.2 Step-by-Step Methodology
Table 2: Key Parameters for Pharmacophore Model Development and Screening
| Parameter | Specification | Rationale |
|---|---|---|
| Number of Training Compounds | 40-50 diverse actives | Ensures adequate structure-activity information |
| Active Concentration Range | Minimum 10-fold IC~50~ variation | Enables identification of critical pharmacophoric features |
| Phase Score Cutoff | > 2.000 | Balances selectivity and recall in database screening |
| Conformational Sampling | Extended search with OPLS3e force field | Ensures bioactive conformation is represented |
4.1.1 Protocol Overview Molecular docking predicts the binding orientation and affinity of small molecules within the DprE1 active site, enabling prioritization of compounds for experimental testing [3] [5]. This approach requires high-quality protein structures and careful validation of docking protocols.
4.1.2 Step-by-Step Methodology
4.2.1 Protocol Overview The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method provides more accurate binding affinity estimates than standard docking scores by incorporating solvation effects and conformational flexibility [1].
4.2.2 Step-by-Step Methodology
4.3.1 Protocol Overview Molecular dynamics (MD) simulations assess the temporal stability of protein-ligand complexes under simulated physiological conditions, providing insights into binding mechanics and conformational changes [3] [1].
4.3.2 Step-by-Step Methodology
Figure 1: Integrated virtual screening workflow for DprE1 inhibitor identification combining ligand-based and structure-based approaches.
5.1.1 Biochemical DprE1 Enzyme Inhibition Assay
5.1.2 Whole-Cell Anti-mycobacterial Activity Assay
Table 3: Key Assays for Experimental Validation of DprE1 Inhibitors
| Assay Type | Measured Parameter | Success Criteria | Interpretation |
|---|---|---|---|
| Enzyme Inhibition | IC~50~ | < 1 μM | Potent enzyme inhibition |
| Anti-mycobacterial | MIC~99~ | < 10 μM | Whole-cell activity |
| Cytotoxicity | CC~50~ (mammalian cells) | > 50 μM | Selective anti-mycobacterial activity |
| MIC Shift Assay | MIC change with DprE1 overexpression | Increased MIC | Target engagement evidence |
6.1.1 Protocol Overview Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling identifies compounds with favorable drug-like properties early in the discovery process, reducing attrition in later development stages [1] [2] [9].
6.1.2 Step-by-Step Methodology
6.1.3 Data Interpretation Guidelines Compounds should ideally fall within the following ranges for key ADMET parameters:
6.2.1 Multi-Parameter Optimization Approach Hit compounds should be evaluated using a weighted scoring system that incorporates both potency and drug-like properties:
6.2.2 Progression Criteria for Lead Candidates Compounds should meet the following minimal criteria for advancement to lead optimization:
The integrated virtual screening protocols described in this document provide a comprehensive framework for identifying novel DprE1 inhibitors with potential as anti-tubercular agents. The combination of ligand-based and structure-based approaches increases the probability of success by leveraging both known structure-activity relationships and structural insights into target-inhibitor interactions [3] [1]. As virtual screening methodologies continue to evolve, incorporating machine learning algorithms and advanced molecular dynamics approaches will further enhance the efficiency and accuracy of DprE1 inhibitor identification [5] [6]. The ongoing threat of drug-resistant tuberculosis underscores the importance of these computational approaches in accelerating the discovery of new therapeutic agents against this global health priority [3] [1].
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as one of the most promising and validated drug targets for tuberculosis treatment due to its essential role in the biosynthesis of arabinogalactan, a crucial component of the Mycobacterium tuberculosis (Mtb) cell wall [1] [2]. As a flavoprotein enzyme, DprE1 catalyzes the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA) in conjunction with its partner enzyme DprE2 [3]. This two-step epimerization process is critical for the biogenesis of essential mycobacterial cell wall polysaccharides, and inhibition of DprE1 disrupts arabinan synthesis, leading to weakened bacterial cell walls and ultimately bacterial death [4] [3].
The urgent need for novel anti-tubercular agents has been driven by the rising incidence of multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) [4] [2]. DprE1 represents a particularly attractive target because it is essential for mycobacterial growth and survival, and inhibitors can effectively combat drug-resistant strains through a novel mechanism of action [3] [1]. Several DprE1 inhibitors have progressed to clinical trials, including BTZ043, Macozinone (PBTZ169), TBA-7371, and OPC-167832, demonstrating the therapeutic potential of targeting this enzyme [2].
Molecular dynamics (MD) simulations have become an indispensable tool in structural biology and drug discovery, providing atomic-level resolution of protein-ligand interactions and dynamics that are difficult to capture experimentally [5]. For the DprE1-IN-6 complex, MD simulations enable researchers to study the stability of binding interactions, identify key conformational changes, and characterize the dynamic behavior of the protein-ligand complex over time [4] [2]. These insights are crucial for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective DprE1 inhibitors [1] [2].
DprE1 functions as a heteromeric complex with DprE2 to catalyze the epimerization of DPR to DPA [3]. The enzyme contains a flavin adenine dinucleotide (FAD) cofactor that oxidizes DPR to an intermediate keto compound, which is subsequently reduced by DprE2 using NADH to form DPA [3]. The active site cavity of DprE1 contains several critical catalytic residues, including Cys387, which serves as the covalent attachment point for nitroaromatic inhibitors such as BTZ043 and PBTZ169 [3] [2]. Other important residues include His132 and Asn385, which participate in hydrogen bonding interactions with non-covalent inhibitors [1].
The essential nature of DprE1 for mycobacterial survival has been established through ortholog analysis and genetic studies, validating its position as a high-value drug target [3]. The enzyme's location in the periplasmic space of mycobacteria makes it readily accessible to inhibitors, while its absence in mammalian cells minimizes the potential for off-target effects [3] [2]. The structural insights gained from crystallographic studies of DprE1 in complex with various inhibitors provide a foundation for structure-based drug design and enable the rational optimization of inhibitor properties [2].
DprE1 inhibitors can be broadly classified into two categories based on their mechanism of action:
Covalent inhibitors: Compounds such as BTZ043 and PBTZ169 contain nitroaromatic groups that are reduced to nitroso intermediates, forming covalent bonds with Cys387 in the active site [3] [2]. This irreversible inhibition effectively blocks enzyme activity but may increase the potential for off-target effects.
Non-covalent inhibitors: Compounds such as TBA-7371 and Ty38c inhibit DprE1 through reversible interactions with key active site residues, including hydrogen bonds with His132 and Asn385, and hydrophobic interactions with surrounding residues [1] [2]. These inhibitors typically demonstrate improved selectivity profiles.
Table 1: Classification of DprE1 Inhibitors and Their Mechanisms
| Category | Representative Compounds | Key Interactions | Advantages | Limitations |
|---|---|---|---|---|
| Covalent Inhibitors | BTZ043, PBTZ169, CT325 | Covalent bond with Cys387 | Potent, long-lasting effects | Potential toxicity, off-target effects |
| Non-covalent Inhibitors | TBA-7371, Ty38c, OPC-167832 | H-bonds with His132, Asn385; hydrophobic interactions | Improved selectivity, reversible | Potential for resistance development |
The foundation of a successful MD simulation begins with careful preparation of the initial protein-ligand complex. For the this compound complex, researchers should obtain the starting coordinates from either experimental structures (if available) or through molecular docking approaches [2].
Protein Preparation: Begin with the crystal structure of DprE1 (PDB code: 4P8K provides a reliable template for non-covalent inhibitors) [2]. Process the protein structure using the Protein Preparation Wizard in Schrödinger or similar tools in other packages [2]. This includes adding missing hydrogen atoms, correcting protonation states of ionizable residues (particularly His132 which participates in key interactions), and optimizing the hydrogen bonding network [2]. The flavin adenine dinucleotide (FAD) cofactor must be properly parameterized as it is essential for DprE1 function [3].
Ligand Preparation: For the IN-6 compound, generate the three-dimensional structure using chemical sketching tools such as Chem Sketch and perform geometry optimization using tools like LigPrep in Schrödinger [4]. Ensure proper protonation states at physiological pH and generate multiple conformers if necessary. Assign partial atomic charges using appropriate methods such as AM1-BCC, which has been successfully applied for DprE1 inhibitors in previous studies [2].
Complex Assembly: Dock the prepared IN-6 ligand into the DprE1 active site if an experimental complex is not available. Molecular docking can be performed using Glide SP scoring mode in Schrödinger or similar docking software, focusing on reproduction of key interactions observed with known DprE1 inhibitors [2]. Pay particular attention to maintaining hydrogen bonds with His132 and Asn385, which are critical for inhibitor binding [1].
Accurate force field parameters are essential for meaningful MD simulations. The following protocol ensures proper parameterization:
Protein Force Field: Employ the ff14SB force field for the protein component, as this has been extensively validated for MD simulations of protein-ligand complexes and provides accurate reproduction of protein dynamics [2].
Ligand Parameters: For the IN-6 compound, use the AMBER general force field (GAFF) with AM1-BCC charges [2]. These parameters have demonstrated excellent performance for small molecule inhibitors in biological systems. Generate the force field parameters using antechamber or similar tools available in AMBER tools.
Solvent Model: Utilize the TIP3P water model for explicit solvation, as this represents the most widely validated water model for biomolecular simulations [2]. Ensure the system is properly neutralized by adding sodium or chloride ions as needed to achieve physiological ionic strength (typically 0.15 M NaCl) [2].
Table 2: System Preparation Parameters and Settings
| Component | Recommended Method/Force Field | Key Considerations | Validation Metrics |
|---|---|---|---|
| Protein Structure | Protein Preparation Wizard (Schrödinger) | Protonation states, missing residues, H-bond optimization | RMSD of heavy atoms < 0.3 Å |
| Ligand Parameters | GAFF with AM1-BCC charges | Proper dihedrals, charge distribution, rotatable bonds | Torsion energy profile matching QM |
| Solvation | TIP3P water box, 10 Å minimum padding | System neutrality, ion placement, periodic boundaries | Density convergence during equilibration |
| Cofactor Treatment | Specialized parameters for FAD | Redox state, partial charges, bonding interactions | Comparison to crystal geometry |
Proper equilibration of the system is crucial before initiating production MD simulations to relieve steric clashes and bad contacts that may exist in the initial structure. The following stepwise equilibration protocol has been successfully applied to DprE1-inhibitor complexes [2]:
Energy Minimization: Perform a four-stage minimization process using the sander.MPI engine in AMBER18 or equivalent functionality in other MD packages [2]. Begin with 1000 steps of steepest descent followed by 2000 cycles of conjugate gradient optimization at each stage. Apply positional restraints with decreasing force constants: start with 50 kcal·mol⁻¹·Å⁻² on protein and ligand atoms, then reduce to 10 kcal·mol⁻¹·Å⁻², followed by restraints on protein atoms only, and finally complete minimization without restraints [2].
System Heating: Gradually heat the system from 0 K to 300 K over 30 ps using weak-coupling thermostats under the NVT ensemble (constant Number of particles, Volume, and Temperature) [2]. Maintain positional restraints on protein heavy atoms during this phase to allow solvent relaxation around the protein structure.
System Equilibration: Conduct a 110 ps equilibration under the NPT ensemble (constant Number of particles, Pressure, and Temperature) at 300 K and 1 atm pressure without any positional restraints [2]. This allows the system to reach proper density and ensures stable simulation conditions before production dynamics.
For production simulations of the this compound complex, the following parameters are recommended based on successful MD studies of DprE1 with various inhibitors [2]:
Simulation Length: Perform unrestrained production simulations for a minimum of 500 ns using the NPT ensemble (P = 1 atm, T = 300 K) [2]. Longer simulations (1 μs or more) may be necessary to capture rare events or complex conformational changes.
Integration Parameters: Use a time step of 2 fs with constraints on bonds involving hydrogen atoms using the SHAKE or LINCS algorithms [2]. This allows for efficient sampling while maintaining numerical stability.
Electrostatic Treatment: Employ the Particle Mesh Ewald (PME) algorithm for accurate calculation of long-range electrostatic interactions with a real-space cutoff of 12.0 Å [2].
Trajectory Saving: Save conformations every 10 ps for analysis, resulting in 50,000 frames for a 500 ns simulation. This sampling frequency provides sufficient temporal resolution for most analyses while maintaining manageable file sizes.
Performance Optimization: Utilize GPU acceleration (e.g., through the pmemd.cuda module in AMBER18) to significantly enhance simulation throughput [2]. Modern GPU systems can achieve simulation speeds of 50-100 ns per day for systems of this size.
Table 3: Production MD Simulation Parameters
| Parameter | Recommended Setting | Alternative Options | Rationale |
|---|---|---|---|
| Ensemble | NPT (P=1 atm, T=300 K) | NVT (V constant) | Maintains physiological conditions |
| Simulation Length | 500 ns (minimum) | 1 μs for complex dynamics | Ensures adequate sampling of relevant motions |
| Time Step | 2 fs | 1 fs for increased stability | Balance between accuracy and efficiency |
| Long-range Electrostatics | PME with 12 Å cutoff | Reaction field, Ewald summation | Accurate treatment of electrostatic forces |
| Constraint Algorithm | SHAKE for bonds with H | LINCS, SETTLE | Enables longer time steps |
| Trajectory Output Frequency | Every 10 ps | 1-100 ps depending on storage | Balance between resolution and file size |
Evaluating the structural stability of the this compound complex throughout the simulation trajectory provides crucial validation of the simulation quality and ligand binding mode. The following analyses should be performed:
Root Mean Square Deviation (RMSD): Calculate the backbone RMSD relative to the initial structure using the cpptraj module in AmberTools18 or equivalent tools in other packages [2]. Monitor convergence of the RMSD to stable values, typically within 1-3 Å for well-behaved simulations. Segregate analysis for different domains, particularly the active site region, to identify localized flexibility.
Root Mean Square Fluctuation (RMSF): Compute per-residue fluctuations to identify regions of high flexibility and stability. Focus on the binding pocket residues (132-142, 380-390) to assess whether IN-6 binding stabilizes the active site region compared to apo simulations [2].
Secondary Structure Analysis: Monitor the preservation of secondary structure elements throughout the simulation using DSSP or similar algorithms. DprE1 maintains characteristic α-helices and β-strands that should remain stable during simulation [2].
Characterizing the protein-ligand interactions provides insights into the molecular basis of DprE1 inhibition by IN-6. Implement the following analyses:
Hydrogen Bond Occupancy: Quantify the persistence of hydrogen bonds between IN-6 and key DprE1 residues, particularly His132 and Asn385, which are critical for inhibitor binding [1]. Consider hydrogen bonds with occupancy greater than 30% as significant.
Interaction Fingerprints: Generate interaction fingerprints throughout the trajectory to visualize the evolution of hydrophobic contacts, hydrogen bonds, and ionic interactions. Tools such as MDAnalysis provide robust frameworks for these analyses [6].
Binding Free Energy Calculations: Employ advanced free energy methods such as MM/PBSA or MM/GBSA to estimate the binding affinity of IN-6 to DprE1. While these methods provide relative rather than absolute binding energies, they can yield valuable insights for comparing related inhibitors [2].
Advanced analyses of concerted motions can reveal allosteric mechanisms and functional dynamics:
Dynamic Cross-Correlation Analysis (DCCA): Calculate the cross-correlation matrix of atomic fluctuations to identify coupled motions between different regions of DprE1 [7]. Look for anti-correlated motions between the active site and distal regions that may indicate allosteric communication networks.
Principal Component Analysis (PCA): Perform PCA on the trajectory to extract the essential dynamics of the system [7]. Focus on the first few principal components that typically capture the majority of the functionally relevant motions. Project the trajectory onto these components to visualize the conformational sampling.
The following Graphviz diagram illustrates the complete workflow for molecular dynamics simulation of the this compound complex, from initial preparation to final analysis:
Diagram 1: Complete workflow for MD simulation of the this compound complex, showing the sequential stages from system preparation through production simulation to analysis.
The analysis phase involves multiple parallel pathways for comprehensive characterization of the simulation results:
Diagram 2: Comprehensive analysis workflow for this compound MD simulations, showing parallel analysis pathways and their integration for final validation.
Molecular dynamics simulations of the this compound complex provide atomic-level insights into the mechanism of inhibition and dynamic behavior of this important drug target [5] [2]. The protocols outlined in this document represent best practices derived from successful MD studies of DprE1 with various inhibitors [4] [1] [2]. When properly executed, these simulations can reveal critical interactions responsible for binding affinity and specificity, identify potential allosteric mechanisms, and guide the rational design of improved inhibitors [5].
The integration of simulation results with experimental data from crystallography, enzymatic assays, and antimicrobial activity testing creates a powerful framework for anti-tubercular drug development [4] [1]. As MD simulations continue to benefit from advances in computing hardware and improved force fields, their role in drug discovery projects targeting DprE1 and other tuberculosis drug targets will undoubtedly expand [5]. The protocols described here provide a solid foundation for researchers embarking on such studies and can be adapted as new methodologies emerge in this rapidly evolving field.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial bacterial flavoenzyme for Mycobacterium tuberculosis cell wall biosynthesis, catalyzing the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA) [1] [2]. As DPA is the sole arabinose donor for the synthesis of key cell wall components arabinogalactan and lipoarabinomannan, inhibition of DprE1 is lethal to the bacterium [3]. This enzyme has emerged as a highly promising target for novel anti-tubercular agents, particularly for combating drug-resistant strains [2]. Multiple DprE1 inhibitors, including covalent inhibitors like the benzothiazinones BTZ043 and Macozinone (PBTZ169), have advanced to clinical trials, validating the target's druggability [4] [1] [5]. A critical component of their development is a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are essential for optimizing efficacy and ensuring safety in preclinical models [1] [6].
In silico methods provide rapid, cost-effective initial assessments of ADMET properties, guiding the prioritization of lead compounds like DprE1-IN-6 for further experimental testing.
Software and Tools:
Methodology:
Computational profiling of DprE1 inhibitors focuses on a core set of descriptors that profoundly influence a molecule's drug-likeness and pharmacokinetic profile [1]. The following table summarizes optimal ranges for these key parameters, drawing from analyses of known DprE1 inhibitors [1] [6].
Table 1: Key Computed Physicochemical and ADMET Parameters for DprE1 Inhibitors
| Parameter | Target Range/Preferred Profile | Significance in Preclinical Development |
|---|---|---|
| Molecular Weight (MW) | < 500 Da [8] | Impacts passive diffusion and oral bioavailability; lower MW generally favored. |
| Topological Polar Surface Area (TPSA) | < 140 Ų [10] | Critical predictor of cell permeability and blood-brain barrier penetration. |
| Octanol-Water Partition Coefficient (ALogP/MLogP) | < 5 [10] [8] | Measure of lipophilicity; high values may indicate poor aqueous solubility. |
| Hydrogen Bond Donors (HBD) | < 5 [8] | Affects membrane permeability and transport. |
| Hydrogen Bond Acceptors (HBA) | < 10 [8] | Influences solubility and permeability. |
| Human Intestinal Absorption (HIA) | High (≥90% predicted) [10] | Predicts oral bioavailability potential. |
| Blood-Brain Barrier (BBB) Penetration | Variable (Peripheral action may be desired for anti-TB drugs) | Indicates potential for central nervous system (CNS) side effects. |
| Cytochrome P450 2D6 (CYP2D6) Inhibition | Non-inhibitor preferred [10] | Predicts potential for drug-drug interactions. |
| Hepatotoxicity | Non-hepatotoxic predicted [10] | Flags risk of liver damage. |
| AMES Toxicity | Non-mutagenic predicted [8] | Assesses genotoxic risk. |
| Plasma Protein Binding (PPB) | < 90% preferred [10] | High binding can reduce free drug concentration available for efficacy. |
The computational evaluation process involves a sequential workflow to assess key properties, from initial physicochemical screening to final toxicity risk assessment, as illustrated below.
While computational tools are invaluable for prediction, experimental validation is indispensable for confirming the ADMET profile of this compound in biological systems.
Table 2: Recommended In Vitro ADMET Assays for this compound
| Assay Type | Experimental Protocol Summary | Data Interpretation |
|---|---|---|
| Aqueous Solubility | Incubate this compound in biorelevant media (e.g., FaSSIF for fasted state, FeSSIF for fed state) at 37°C. Quantify dissolved compound over time using HPLC-UV/MS [4]. | Compare solubility in different media. Low solubility (< 10 µg/mL) may forecast formulation challenges and poor absorption. |
| Caco-2 Permeability | Grow Caco-2 cells on transwell inserts for 21 days to form confluent monolayers. Apply this compound to apical side and measure appearance in basolateral compartment over time. Calculate apparent permeability (Papp) [4]. | Papp < 1x10⁻⁶ cm/s indicates low permeability. Asymmetric transport (A-B vs B-A) can suggest efflux by transporters like P-gp. |
| Metabolic Stability (Microsomes) | Incubate this compound (1 µM) with liver microsomes (human/rat) and NADPH cofactor at 37°C. Withdraw aliquots at 0, 5, 15, 30, 60 min. Terminate reaction and analyze parent compound remaining by LC-MS/MS [10]. | Calculate half-life (t₁/₂) and intrinsic clearance (CLint). High CLint indicates rapid hepatic metabolism, which may lead to short in vivo half-life. |
| CYP450 Inhibition | Incubate human liver microsomes with probe substrates for major CYP enzymes (e.g., CYP3A4, 2D6) in presence of this compound at varying concentrations. Measure metabolite formation rate vs. control [10]. | Determine IC₅₀ value. IC₅₀ < 1 µM indicates strong inhibition risk and high potential for clinical drug-drug interactions. |
| Plasma Protein Binding | Use equilibrium dialysis or ultrafiltration. Incubate this compound with plasma (human/rat) at 37°C. Separate free fraction and quantify concentrations using LC-MS/MS [10]. | High plasma protein binding (>95%) can significantly reduce the free fraction of drug available for pharmacological activity [10]. |
| hERG Channel Binding | Use a competitive binding assay (e.g., hERG ELISA) or electrophysiology (patch clamp) to assess potential of this compound to inhibit the hERG potassium channel. | Significant inhibition in the binding assay or patch clamp study signals a potential risk for QT interval prolongation and cardiac arrhythmia. |
Objective: To characterize the absorption and systemic exposure of this compound following single-dose administration in a preclinical rodent model [4].
Test System: Typically, male Sprague-Dawley rats or BALB/c mice (n=6 per group). Formulation: this compound is prepared as a suspension in 0.5% methylcellulose or a solution in a suitable vehicle like PEG-400. Dosing and Sample Collection:
Bioanalysis:
Pharmacokinetic Analysis:
Table 3: Key In Vivo Pharmacokinetic Parameters for this compound in Rodents
| Pharmacokinetic Parameter | Definition and Significance | Target Profile for Oral Administration |
|---|---|---|
| Cmax (ng/mL or µM) | Maximum observed plasma concentration; indicates extent of absorption. | Should be multiples above the MIC/MEC for M. tuberculosis. |
| Tmax (h) | Time to reach Cmax; indicates rate of absorption. | A value of 1-4 hours is typical for many orally absorbed drugs. |
| AUC0-t (h·ng/mL) | Area under the plasma concentration-time curve from zero to last time point; measure of total systemic exposure. | Should be sufficient to drive efficacy over the dosing interval. |
| AUC0-∞ (h·ng/mL) | Area under the curve extrapolated to infinity. | - |
| t₁/₂ (h) | Elimination half-life; time for plasma concentration to reduce by 50%. | A longer half-life may support once-daily dosing. |
| CL (L/h/kg) | Systemic clearance; volume of plasma cleared of drug per unit time. | A low value is desirable, indicating slow removal from the body. |
| Vd (L/kg) | Volume of distribution; indicates the extent of tissue distribution. | A value >1 L/kg suggests significant distribution into tissues. |
| F (%) | Oral bioavailability; fraction of the orally administered dose that reaches systemic circulation. | Ideally >20-30% for an oral drug candidate; can be calculated as (AUC_po/Dose_po) / (AUC_iv/Dose_iv) * 100. |
A rigorous, multi-faceted ADMET profiling strategy is a cornerstone in the preclinical development of DprE1 inhibitors like this compound. The integrated application of in silico predictions and experimental validations, as outlined in this note, enables researchers to identify potential liabilities early, optimize lead compounds, and de-risk the drug development pipeline. For this compound, particular attention should be paid to its physicochemical properties, such as solubility and permeability, which can significantly influence its oral bioavailability, as seen with other inhibitors in this class [4]. Furthermore, thorough assessment of metabolic stability and hERG channel inhibition is crucial for ensuring a safe and effective drug candidate. The protocols provided herein serve as a comprehensive guide for generating the robust ADMET data package required to advance this compound toward clinical trials.
Before troubleshooting, it is crucial to understand how your compound might be damaging host cells. Cytotoxicity can arise through various mechanisms, which can be broadly categorized as follows [1]:
A reliable assessment is the first step in solving cytotoxicity issues.
| Problem Area | Potential Issue | Recommended Solution |
|---|---|---|
| Assessment Method | Using only a single, potentially misleading assay. | Use multiple orthogonal assays (e.g., MTT for metabolism + LDH for membrane integrity) to cross-verify results [2] [1]. |
| Assay interference from the compound itself (e.g., auto-fluorescence, direct MTT reduction). | Run control wells with compound but no cells to check for background signal interference [1]. | |
| Experimental Design | Testing over a narrow concentration range. | Perform a broad concentration-response curve (e.g., 0.1-100 µM) to identify the onset of cytotoxicity [4]. |
| Short exposure time misses long-term or delayed effects. | Extend treatment duration or use real-time cell analysis to monitor cytotoxicity kinetically [2] [4]. | |
| Data Interpretation | Misinterpreting a "cytotoxicity burst" as specific bioactivity. | Establish a cytotoxicity threshold (TC) and focus on specific activity at concentrations well below this level [4]. |
The overall workflow for diagnosing cytotoxicity issues can be summarized as follows:
If your compound shows significant cytotoxicity, consider these mitigation strategies focused on compound design and evaluation.
Medicinal chemistry strategies are powerful tools for improving a compound's safety profile.
| Strategy | Concept & Rationale | Application to DprE1 Inhibitors |
|---|---|---|
| Scaffold Hopping | Modifying the core molecular structure to retain target binding while altering off-target interactions. | Novel thiophene-arylamide derivatives were designed from TCA1 via scaffold hopping, reducing cytotoxicity [5]. |
| Side Chain Optimization | Systematically varying functional groups attached to the core scaffold to improve selectivity and metabolic stability. | Optimizing the piperidine side chain in thiophene-arylamide compounds led to lower cytotoxicity while maintaining anti-TB activity [5]. |
| Remove Structural Alerts | Eliminating functional groups known to cause non-specific toxicity or reactivity. | Replacing the metabolically labile carbamate moiety in TCA1 improved metabolic stability, a common source of toxicity [5]. |
The structure-activity relationship for reducing cytotoxicity in DprE1 inhibitors can be visualized as a process of strategic modification:
When working with a specific compound, thorough profiling is essential.
Q1: What are the primary mechanisms by which mycobacteria develop resistance to DprE1 inhibitors like DprE1-IN-6?
dprE1 gene itself, particularly at the cysteine 387 (Cys387) residue, can prevent covalent binding of inhibitors like benzothiazinones, leading to high-level resistance [1] [2]. Other mutations (e.g., Y314C) are known to confer resistance to non-covalent inhibitors [1].rv0678 gene, a negative regulator, cause overexpression of the MmpS5/MmpL5 efflux pump [3] [4] [5]. This mechanism confers low-level, broad cross-resistance to multiple drug classes, including DprE1 inhibitors (e.g., PBTZ169), bedaquiline, and clofazimine [3] [4].Q2: How can I confirm if a resistant clinical isolate has an efflux pump-mediated resistance mechanism?
rv0678 gene. The presence of frameshift or missense mutations is a strong indicator of this mechanism [3].Q3: Are there strategies to overcome or bypass these resistance mechanisms?
rv0678 mutations [3].Table 1: Documented MIC Shifts for DprE1 Inhibitors in Mutant Strains
| Resistance Mechanism | Example Mutation | DprE1 Inhibitor | Observed MIC Fold-Change (vs. Wild-Type) | Key Findings |
|---|---|---|---|---|
| Target Mutation | C387S | BTZ043 / PBTZ169 | >1000-fold increase [2] | Near-complete resistance to covalent inhibitors [2]. |
| Efflux Pump Upregulation | rv0678 frameshift | PBTZ169 | ~4-fold increase [3] | Low-level, clinically significant cross-resistance [3]. |
| Efflux Pump Upregulation | rv0678 frameshift | BTZ043 | ~3-fold increase [3] | Low-level, clinically significant cross-resistance [3]. |
Table 2: Efflux Pump Profile of MmpL5 (via rv0678 mutation)
| Drug Class | Example Drug(s) | Resistance due to rv0678 mutation? |
|---|---|---|
| DprE1 Inhibitors | PBTZ169, BTZ043 | Yes (low-level) [3] |
| ATP Synthase Inhibitors | Bedaquiline (BDQ) | Yes [3] [4] |
| Riminophenazines | Clofazimine (CFZ) | Yes [3] [4] |
| Cytochrome bc1 Inhibitors | Q203 | Yes (low-level) [4] |
| Other DprE1 Inhibitors | TCA-1, IN-2 | No (remain active) [3] |
This protocol uses CRISPR interference (CRISPRi) to simulate knockdown and identify resistance genes or synthetic lethal interactions [3] [4].
rv0678) indicate genes whose knockdown confers resistance. Depleted sgRNAs (e.g., those targeting dprE1) indicate genes essential for drug activity, whose knockdown confers sensitivity [3].This protocol helps understand how a specific inhibitor (like this compound) interacts with wild-type versus mutant DprE1 protein [6] [7].
The following diagrams illustrate the core concepts and experimental workflows discussed.
Diagram 1: Two primary molecular pathways of resistance to DprE1 inhibitors.
Diagram 2: A systematic experimental workflow for characterizing DprE1 inhibitor resistance in isolates.
For any optimization project, a systematic approach is key. The following workflow outlines the core cycle of synthesis, analysis, and troubleshooting.
The table below summarizes common issues, their potential causes, and recommended corrective actions based on general API synthesis principles [1] [2].
| Problem | Potential Root Cause | Corrective Action |
|---|---|---|
| Low Yield | Incomplete reaction; unfavorable reaction kinetics; side reactions [1]. | Optimize temperature, reactant concentrations, catalyst loading; use high-quality raw materials [1]. |
| Low Purity / High Impurity | Carryover of impurities from earlier steps; formation of by-products or isomers during synthesis [2]. | Introduce/add intermediate isolation & purification steps (e.g., recrystallization, chromatography); optimize reaction conditions to minimize by-products [2]. |
| Complex & Lengthy Process | Linear synthetic route with many dependent steps [2]. | Employ parallel synthesis strategies for intermediates to reduce cycle time and total steps [2]. |
| Inefficient Purification | Relying on multiple, separate unit operations (e.g., filtration, washing, drying) [1]. | Use integrated equipment like Agitated Nutsche Filter Dryers (ANFDs) to combine solid-liquid separation, washing, and drying in a single unit, minimizing product loss [1]. |
Here are key strategies to enhance your synthesis process from the start:
While the exact protocol for DprE1-IN-6 is unavailable, the methodologies below are standard for characterizing DprE1 inhibitors and should be part of your experimental workflow. You can adapt the specific details (e.g., buffer conditions, cell lines) as needed.
1. Determination of Minimum Inhibitory Concentration (MIC)
2. Enzymatic DprE1 Inhibition Assay
3. In Silico Molecular Docking
The table below summarizes the key available data on DprE1-IN-6, which serves as a baseline for your experiments.
| Parameter | Reported Value for this compound | Experimental Context / Assay |
|---|---|---|
| Anti-TB Activity (MIC) | 1 μM against Mtb H37Rv strain [1] | In vitro antitubercular activity |
| Microsomal Stability | High [1] | In vitro microsomal assay |
| In Vivo Clearance | Medium [1] | In vivo pharmacokinetic study |
| Cytotoxicity (HepG2) | IC₅₀ > 50 μM (72 hrs) [1] | In vitro cell viability (MTT assay) |
Here are answers to specific issues you might encounter during your experiments.
FAQ 1: The metabolic stability of our this compound analog is low. What are the primary strategies to improve it?
Low metabolic stability often results from susceptible functional groups that are rapidly processed by metabolic enzymes like cytochrome P450s [2].
Strategy: Blocking Metabolic Hotspots
Strategy: Bioisosteric Replacement
FAQ 2: Our new this compound derivative shows improved metabolic stability but has lost anti-TB potency. How can we recover it?
This is a common challenge in lead optimization, where fixing one parameter negatively impacts another [2].
FAQ 3: How can we systematically plan our experiments to optimize this compound?
A structured workflow that integrates computational and experimental methods is most effective for optimizing drug candidates. The following diagram outlines a logical, iterative cycle for this process.
To generate data comparable to the literature, you can adopt the following standard methodologies.
1. In Vitro Antimycobacterial Activity (MABA Assay) [3]
2. In Vitro Metabolic Stability (Microsomal Assay) [1]
3. In Silico Binding Analysis (Molecular Docking) [3] [4]
The DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase) enzyme is a well-validated target for tuberculosis drug discovery. It is a flavoprotein that relies on FAD (Flavin Adenine Dinucleotide) as a cofactor for its activity, which is crucial for the biosynthesis of the mycobacterial cell wall [1] [2].
BOK-2 and BOK-3 showed significant inhibition with IC₅₀ values of 2.2 ± 0.1 and 3.0 ± 0.6 μM, respectively [3].
The table below outlines common problems encountered in enzyme assays like the one for DprE1, their potential causes, and recommended solutions. These recommendations are based on general best practices for biochemical assays [4] and the specific context of DprE1 research [1] [3].
| Problem & Symptoms | Potential Causes | Recommended Solutions & Checks |
|---|
| Weak or No Signal • Signal below background • Low activity | • Non-functional enzyme/reagents. • Improper reaction conditions (pH, temp). • Inactive inhibitor or wrong concentration. • Weak promoter in reporter systems. | • Verify enzyme and substrate activity with a positive control. • Confirm inhibitor solubility and stock concentration. • Optimize reaction component ratios and volumes [4]. | | High Background Signal • High signal in negative controls | • Contaminated reagents. • Non-specific binding of components. • Signal interference from plate or buffer. | • Use fresh, newly prepared reagents. • Use white plates with clear bottoms to reduce background [4]. | | High Variability • High standard deviation • Inconsistent replicates | • Pipetting errors. • Inconsistent reagent preparation or age. • Edge effects in microplates. | • Use a calibrated multichannel pipette and master mixes [4]. • Include an internal control reporter for normalization (e.g., Dual-Luciferase Assay) [4]. | | Unexpected Results • Inactive known inhibitor • Inconsistent with prior data | • Improper assay validation. • Enzyme lot variation. • Inhibitor degradation or precipitation. | • Validate assay with a known inhibitor (e.g., BTZ043) [1]. • Re-prepare inhibitor stock solution and confirm stability. | | Signal Instability • Signal decays rapidly during read | • Unstable bioluminescent/coupled reagents. • Enzyme inactivation. | • Use reagents immediately after preparation and keep on ice. • Use a luminometer with an injector to ensure consistent timing [4]. |
When working with a specific inhibitor like This compound, keep the following in mind:
This compound is a covalent (e.g., like BTZ043, which binds Cys387) [1] [2] or non-covalent inhibitor. Covalent inhibitors often require pre-incubation with the enzyme for maximum efficacy and may exhibit time-dependent inhibition [1].This compound quenches the fluorescent or luminescent signal on its own [4].Q1: What are the typical positive and negative controls for a DprE1 inhibition assay?
Q2: My inhibitor shows good enzyme inhibition but no cellular activity. Why? This discrepancy can arise due to several factors:
The search results did not contain a specific step-by-step protocol for assaying This compound. To proceed, I suggest:
This compound was first reported. The materials and methods section should contain the exact protocol.
The design of effective DprE1 inhibitors must balance potent activity with favorable drug-like properties. The following table summarizes key physicochemical properties to guide optimization, derived from analyses of numerous known DprE1 inhibitors [1].
| Property | Target Range | Importance for Cell Permeability & Oral Bioavailability |
|---|---|---|
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more easily across cell membranes. |
| Lipophilicity (cLogP) | < 5 | Optimal lipophilicity is crucial for passive diffusion; too high can lead to poor solubility, too low can limit membrane penetration. |
| Hydrogen Bond Donors (HBD) | < 5 | Fewer HBDs reduce the energy penalty for desolvation during membrane crossing. |
| Hydrogen Bond Acceptors (HBA) | < 10 | Similar to HBDs, fewer HBAs can improve permeability. |
| Topological Polar Surface Area (TPSA) | Lower is generally better (e.g., < 140 Ų) | A lower TPSA is correlated with improved membrane permeability. |
| Rotatable Bonds (ROTBs) | < 10 | Fewer rotatable bonds reduce molecular flexibility, which can improve permeability and oral bioavailability. |
These properties are interconnected. For instance, successfully reducing TPSA or HBD count often directly improves permeability. The overarching goal is to maintain potent inhibition of the DprE1 enzyme while ensuring the molecule can efficiently reach its target within the bacterium Mycobacterium tuberculosis [1].
To guide your optimization cycle, you need reliable experimental methods to assess whether structural changes are improving permeability.
The following diagram illustrates a recommended workflow that integrates these design principles and assessment methods.
Q1: Our compound has excellent DprE1 inhibition (IC50 < 10 nM) but shows very low permeability in the Caco-2 assay. What are the most common first steps to fix this? A1: This is a classic "potent but impermeable" scenario. The most effective first steps are:
Q2: We modified a polar group to reduce TPSA, but now the compound is cytotoxic. What could be the cause? A2: Increased cytotoxicity can often be linked to excessive lipophilicity. A sharp increase in cLogP can lead to non-specific membrane disruption or off-target interactions.
Q3: How can we confirm that our compound is specifically inhibiting the DprE1 enzyme inside the bacteria? A3: Beyond whole-cell anti-tubercular activity (MIC), you can use these methods for target engagement:
The general strategies outlined above are highly applicable. To find data specifically on "this compound", I suggest you:
BTZ-043 is a clinical-stage benzothiazinone that acts as a covalent, suicide inhibitor of the DprE1 enzyme, a key target in Mycobacterium tuberculosis cell wall synthesis [1] [2].
The table below summarizes its key experimental data:
| Parameter | Experimental Data for BTZ-043 |
|---|---|
| Target & Mechanism | Covalent (suicide) inhibitor of DprE1. Forms a semimercaptal adduct with Cys387 [3] [2]. |
| In Vitro Potency (MIC against Mtb H37Rv) | 0.0015 µg/mL (REMA) [4] 0.008 µg/mL (broth microdilution) [1] | | Cidality (MBC) | Bactericidal; achieves 2-log kill within 2x MIC [1]. | | Serum Shift (Protein Binding) | ~75% (4-fold MIC shift in presence of human serum albumin) [1]. | | In Vivo Efficacy (Mouse Models) | - BALB/c model: Significant, dose-dependent CFU reduction in lungs/spleen after 4-8 weeks [5].
To facilitate your comparison, here are the standard methodologies used to generate the data for compounds like BTZ-043.
Minimum Inhibitory Concentration (MIC) Assays
Checkerboard Assay (for Drug Combinations)
In Vivo Efficacy Models
The following diagrams illustrate the mechanism of DprE1 inhibitors and a generalized workflow for their preclinical evaluation.
Since the data for this compound was not available in this search, you may need to investigate the following avenues:
| Compound | DprE1 IC₅₀ | Anti-TB MIC (H37Rv) | Secondary Targets (IC₅₀) | Clinical Trial Phase |
|---|---|---|---|---|
| TBA-7371 | 10 nM [1] [2] | 0.64 μg/mL [3] or 0.78-3.12 μM [1] | Phosphodiesterase 6 (PDE6): 4-6 μM [1] [2] | Phase 2a [1] [4] |
| PBTZ-169 | Information missing | Information missing | Information missing | Phase 2a (Terminated) [4] |
| BTZ-043 | Information missing | Information missing | Information missing | Phase 2 [4] |
| OPC-167832 | Information missing | Information missing | Information missing | Phase 2 [4] |
The data presented in the table above is supported by the following experimental evidence:
The mechanism of TBA-7371 and other DprE1 inhibitors is crucial for understanding their activity, which can be summarized in the following pathway:
The absence of data for this compound in the public domain could be due to several reasons. It might be an early-stage research compound not yet detailed in published literature, or it could be known under a different, more specific chemical name.
To find this information, you can try the following:
The table below summarizes the available in vitro cytotoxicity data for DprE1-IN-6 and its anti-tubercular activity for context. Data for clinical inhibitors is provided where available.
| Compound Name | Anti-TB Activity (MIC against Mtb) | Cytotoxicity (Cell Line, Assay) | Reported IC₅₀ / Safety Profile | Experimental Details |
|---|---|---|---|---|
| This compound | 1 μM (H37Rv strain) [1] | HepG2 (human liver), MTT assay [1] | 63.9 μM (24-hour incubation) [1] | Incubation: 24 & 72 hours. Cytotoxicity was described as low, with IC₅₀ > 50 μM in H9c2 cells at 72 hours [1]. |
| Also active against drug-resistant strains [1] | H9c2 (rat heart), MTT assay [1] | > 50 μM (72-hour incubation) [1] | ||
| PBTZ169 (Macozinone) | 0.6 nM[*citation:4] | Healthy volunteers & TB patients, Clinical Trials [2] | "High safety and tolerability profile" [2] | Completed Phase I and IIa trials. The preferred regimen is administration after food [2]. |
| BTZ043 | Nanomolar range[*citation:4] | Information not available in search results | Information not available in search results | A covalent, irreversible inhibitor that acts as a suicide substrate [3]. |
| TBA-7371 | Information not available in search results | Information not available in search results | Information not available in search results | A non-covalent inhibitor that has completed Phase 2 trials [4]. |
| OPC-167832 | Information not available in search results | Information not available in search results | Information not available in search results | In Phase 2 trials, often studied in combination with other drugs like delamanid [4]. |
The cytotoxicity data for this compound was obtained using the MTT assay [1], a standard colorimetric method for assessing cell viability and metabolic activity. The core principle involves the reduction of a yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by metabolically active cells [5] [6].
A generalized workflow for this assay, as referenced in the available protocols, is outlined below:
Key procedural details based on standard MTT protocols include [5] [6]:
Based on the assembled information, here are key points for your evaluation:
To build a more complete comparison, you could:
While data on "DprE1-IN-6" is absent from the search results, the following table summarizes key findings for other inhibitors, which can serve as a useful reference point.
| Compound Class / Name | Key Findings on Metabolic Stability | Experimental System (if specified) | Source |
|---|---|---|---|
| 6-Methanesulfonyl BTZs (e.g., MsPBTZ169) | "Increased aqueous solubility and acceptable metabolic stability" reported. Specific quantitative data not provided. | Information not specified in abstract. | [1] |
| Thiophene-arylamide derivatives (e.g., 23j, 24f, 25a, 25b) | "Good hepatocyte stability" reported. Specific quantitative data not provided. | Hepatocyte stability assay. | [2] |
| Benzothiazinone (BTZ) Analogs (computational study) | Physicochemical and ADMET predictions indicated "oral bioavailability" for identified analogs, but no experimental stability data. | In silico prediction only. | [3] |
| PBTZ169 (reference compound) | Known to have "poor aqueous solubility," which often correlates with metabolic and bioavailability challenges. | N/A | [1] |
The evaluation of metabolic stability is a critical step in the drug discovery pipeline. The following workflow outlines the common experimental process, synthesized from the search results.
The core experimental protocols mentioned in the literature include:
Since the specific data for "this compound" is not publicly available in these sources, here are suggestions for how you can build this comparison:
The table below summarizes the efficacy of key DprE1 inhibitors, based on studies conducted in the C3HeB/FeJ mouse model, which is recognized for developing caseous necrotic lesions that better reflect human lung pathology [1] [2].
| Inhibitor | Mechanism Type | Dosing Regimen | Efficacy in C3HeB/FeJ Model (after 2 months) | Key Findings & Attributes |
|---|---|---|---|---|
| OPC-167832 [1] | Non-covalent | 5 & 20 mg/kg, QD | ~3.0 log10 CFU reduction in lungs [1] | Superior efficacy; low MIC; favorable distribution & sustained retention in caseous lesions [1]. |
| PBTZ169 [1] | Covalent | 50 & 100 mg/kg, QD | ~1.5 log10 CFU reduction in lungs [1] | Highest bacterial kill rate observed during the second month of treatment [1]. |
| TBA-7371 [1] | Non-covalent | 100 & 200 mg/kg, BID | ~1.5 log10 CFU reduction in lungs [1] | Good in vivo efficacy profile [1]. |
| BTZ-043 [2] | Covalent | 50 mg/kg, 5/7 days per week | Significant reduction in lung & spleen bacterial burdens [2] | Penetrates necrotic lesions; drug levels in caseum remain above serum-shifted MIC [2]. |
The data in the table above is largely derived from studies using the C3HeB/FeJ (Kramnik) mouse model [1] [2]. The key methodological details are:
DprE1 has emerged as a highly promising target for tuberculosis drug discovery. It is an enzyme critical for the synthesis of the mycobacterial cell wall [3] [4].
The diagram below illustrates the key role of DprE1 in cell wall biosynthesis and the mechanism of its inhibitors.
As shown, DprE1 catalyzes the oxidation of DPR to an intermediate (DPX), which is then converted by DprE2 into DPA [3] [4]. DPA is the sole precursor of the arabinose sugar essential for building the cell wall components arabinogalactan and lipoarabinomannan [3] [4]. Inhibiting DprE1 blocks this pathway, disrupting cell wall synthesis and killing the bacterium.
While the specific data you requested was not found in this search, here are practical steps to locate it:
The computational assessment of DprE1 inhibitors typically involves a multi-step workflow that integrates both structure-based and ligand-based approaches to identify and validate potential candidates [1]. Here is a generalized experimental protocol compiled from recent studies:
Protein and Ligand Preparation: The crystal structure of the DprE1 enzyme (e.g., PDB IDs: 4P8L, 4KW5, or 4NCR) is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states [2] [1] [3]. Ligand structures are drawn or retrieved from databases like PubChem or chEMBL, energy-minimized, and their ionization states are generated at physiological pH using tools like LigPrep [1] [3].
Molecular Docking: This is a key step to predict how a small molecule (ligand) binds to the target protein's active site [4]. Docking programs such as AutoDock, Glide (Schrödinger), or GOLD are commonly used [4] [1] [3]. For covalent inhibitors, specialized covalent docking protocols are employed [3]. The binding pose is assessed by the docking score (in kcal/mol, where more negative values indicate stronger binding) and the specific interactions (e.g., hydrogen bonds, π-π stacking) with key residues like Cys387, His132, Lys134, and Asn385 [2] [1] [5].
Post-Docking Validation and Analysis: To refine and confirm the stability of the docked complexes, more advanced techniques are used:
The diagram below illustrates the logical workflow of this integrated protocol.
While data on DprE1-IN-6 is unavailable, the table below summarizes the computational and experimental profiles of other prominent DprE1 inhibitors, which can be used as benchmarks for future comparisons.
| Inhibitor Name | Type | Docking Score (kcal/mol) | MM-GBSA (ΔGbind, kcal/mol) | Key Residues Interacting | MIC (against M. tuberculosis) | Clinical Status |
|---|---|---|---|---|---|---|
| PBTZ169 (Macozinone) [6] | Covalent | < -9.0 [3] | -49.8 [3] | Cys387 [3] | Highly potent [6] | Phase 2 [6] |
| TBA-7371 [6] | Non-covalent | Information Missing | Information Missing | Information Missing | Highly potent [6] | Phase 2 [6] |
| OPC-167832 [6] | Non-covalent | Information Missing | Information Missing | Information Missing | Highly potent [6] | Phase 2 [6] |
| Compound 9m [5] | Novel Derivative | Information Missing | Information Missing | His132, Asn385 [5] | 3.125 µg/mL [5] | Preclinical |
| PubChem-155-924-621 [3] | BTZ Analog | < -9.0 [3] | -77.2 [3] | Cys387 (assumed covalent) | Information Missing | Preclinical (in silico) |
| Hit 2 (chEMBL_SDF:357100) [1] | Non-covalent | < -9.0 [1] | Favorable [1] | Information Missing | Information Missing | Preclinical (in silico) |
When planning or comparing docking studies, it is crucial to consider the following aspects derived from the literature:
Covalent vs. Non-Covalent Inhibition: DprE1 inhibitors are broadly classified into two categories. Covalent inhibitors (e.g., BTZ043, PBTZ169) often contain a nitro group that forms an irreversible semimercaptal bond with the Cys387 residue [7] [3]. In contrast, non-covalent inhibitors (e.g., TBA-7371, 2-carboxyquinoxalines) act as competitive inhibitors and typically engage in hydrophobic interactions and hydrogen bonds with residues like Lys134, His132, and Asn385 without forming a permanent bond [2] [7]. This fundamental difference dictates the choice of docking methodology and the interpretation of results.
Key Interaction Residues: Beyond Cys387, other residues are critical for ligand binding. The FAD cofactor is also a central component of the active site [2] [7]. Stabilizing interactions with these residues is often a hallmark of potent inhibitors.
Beyond Docking Scores: Relying solely on docking scores can be misleading. The field has moved towards a multi-faceted validation approach where promising docking hits must be further scrutinized with MM-GBSA calculations for binding affinity, MD simulations for complex stability, and ADMET predictions for drug-likeness [8] [7] [1]. A stable complex with favorable free energy of binding and good pharmacokinetic properties is a much stronger candidate.
Since direct data on this compound is not available, I suggest the following paths to continue your research:
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial bacterial enzyme for the synthesis of the mycobacterial cell wall. It catalyzes the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which is the essential precursor for arabinogalactan and lipoarabinomannan, key components of the cell wall [1] [2].
The following diagram illustrates the enzymatic reaction DprE1 catalyzes and the context of its inhibition:
Inhibiting DprE1 halts cell wall synthesis, making it a validated target for antimycobacterial drug discovery [1] [2]. Both covalent (e.g., BTZ-043) and non-covalent (e.g., OPC-167832) inhibitors have been developed, primarily for Mycobacterium tuberculosis [3] [1].
While data on DprE1-IN-6 is unavailable, the activity of other DprE1 inhibitors against NTM, particularly Mycobacterium abscessus, has been investigated. The results indicate that efficacy can vary significantly depending on the specific inhibitor and bacterial species.
The table below summarizes the published findings for two key DprE1 inhibitors:
| Inhibitor | Type | Reported Activity Against *M. tuberculosis* | Reported Activity Against *M. abscessus* | Key Findings for NTM |
|---|
| OPC-167832 | Non-covalent [3] | Nanomolar MIC [3] | Micromolar MIC (5.2-15 µM) [3] | • Bactericidal against M. abscessus. • Resistance mapped to Mab-dprE1, confirming target retention. • No efficacy in a mouse model at tested doses, deemed not a direct repurposing candidate [3]. | | BTZ-043 | Covalent [3] | Nanomolar MIC [4] | Inactive [3] | • Inactivity is likely due to an Ala residue in M. abscessus DprE1 replacing the Cys387 residue found in M. tuberculosis, which is essential for the covalent mechanism of BTZ inhibitors [3]. |
For a comprehensive comparison guide, the following experimental protocols are essential for evaluating any DprE1 inhibitor's activity against NTM [3]:
The available data suggests that the development of DprE1 inhibitors for NTM is complex. The differential activity between OPC-167832 and BTZ-043 against M. abscessus highlights the importance of understanding the specific mechanism of inhibition and the sequence variations in the DprE1 target across different mycobacterial species [3].
While OPC-167832 was not effective enough for direct repurposing, the study concludes that the OPC-167832–DprE1 pair remains a promising lead-target couple for a M. abscessus-specific drug optimization program [3].